Product packaging for 10-(4-Bromophenyl)-9(10H)-acridone(Cat. No.:CAS No. 24275-95-4)

10-(4-Bromophenyl)-9(10H)-acridone

Cat. No.: B1494760
CAS No.: 24275-95-4
M. Wt: 350.2 g/mol
InChI Key: DLXCSOFLAXFLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Acridone (B373769) Core Structure and Derivatives in Chemical Research

The acridone core is a tricyclic aromatic system consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring, which contains a ketone group at the 9th position and a nitrogen atom at the 10th position. researchgate.netjocpr.com This planar structure is fundamental to many of its chemical and biological activities. wikipedia.orgnih.gov The presence of both an electron-donating amine and an electron-withdrawing carbonyl group within the central ring gives rise to unique photophysical properties, including strong fluorescence. rsc.orgnih.gov

Acridone derivatives, compounds derived from this core structure, have garnered significant attention due to their broad spectrum of biological activities. These include anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. jocpr.comnih.govnih.govrsc.org The planar nature of the acridone ring allows it to intercalate between the base pairs of DNA, a mechanism that is central to the anticancer activity of many of its derivatives. nih.govrsc.org Furthermore, substitutions at various positions on the acridone nucleus, particularly at the nitrogen atom (N-10), can significantly modulate the compound's physicochemical properties and biological efficacy. researchgate.netrsc.org

Historical Context and Evolution of Acridone Synthesis and Applications

The history of acridine (B1665455), the parent compound of acridone, dates back to 1870 when it was first isolated from coal tar. nih.gov The development of synthetic methods to produce acridine and its derivatives has been crucial for their widespread investigation. Early methods like the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with a carboxylic acid, paved the way for accessing various substituted acridines. nih.gov The Ullmann condensation is another key method for synthesizing acridone derivatives. jocpr.com

Initially, acridine derivatives found use as dyes and pigments in the 19th century. rsc.org However, their medicinal potential soon became apparent. During World War II, an acridine-based drug, mepacrine, was widely used as an antimalarial. nih.gov Over the years, the applications of acridone derivatives have expanded significantly, with compounds like amsacrine (B1665488) entering clinical studies as anticancer agents due to their ability to inhibit topoisomerase enzymes. nih.govrsc.org The evolution of synthetic methodologies has enabled the creation of a vast library of acridone derivatives with tailored properties for diverse applications, from therapeutic agents to fluorescent probes for biological imaging. nih.govnih.gov

Rationale for Investigating N-Substituted Acridones, with Focus on 10-(4-Bromophenyl)-9(10H)-acridone

The substitution at the nitrogen atom of the acridone core (N-substitution) is a key strategy for modifying the properties of these compounds. N-substituted acridones have been investigated for a range of applications, including as anticonvulsant agents and for their ability to modulate multidrug resistance in cancer cells. nih.govresearchgate.net The nature of the substituent at the N-10 position can influence the molecule's lipophilicity, electronic properties, and steric hindrance, all of which can impact its biological activity and potential as a functional material. researchgate.netrsc.org

Emerging Research Frontiers in Acridone Chemistry

The field of acridone chemistry continues to be an active area of research with several exciting new frontiers. One emerging area is the development of acridone-based materials for organic light-emitting diodes (OLEDs). rsc.org The inherent fluorescence of the acridone core makes it a promising building block for creating new light-emitting materials. rsc.org Researchers are also exploring the use of acridone derivatives as sensors for detecting specific ions and biomolecules, leveraging the changes in their fluorescence upon binding. nih.gov

In the realm of medicinal chemistry, the focus is on designing more selective and potent acridone-based drugs. nih.gov This includes the development of derivatives that can target specific biological pathways or proteins involved in diseases like cancer and Alzheimer's disease. nih.govnih.gov For instance, recent studies have focused on synthesizing acridone derivatives as inhibitors of specific kinases or as agents that can stabilize G-quadruplex DNA structures found in oncogenes. nih.govrsc.org Furthermore, the synthesis of hybrid molecules that combine the acridone scaffold with other pharmacologically active motifs is a growing trend aimed at creating drugs with improved efficacy and reduced side effects. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H12BrNO B1494760 10-(4-Bromophenyl)-9(10H)-acridone CAS No. 24275-95-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-(4-bromophenyl)acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrNO/c20-13-9-11-14(12-10-13)21-17-7-3-1-5-15(17)19(22)16-6-2-4-8-18(16)21/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXCSOFLAXFLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 10 4 Bromophenyl 9 10h Acridone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. For 10-(4-Bromophenyl)-9(10H)-acridone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to map out the precise connectivity and stereochemistry.

¹H NMR Spectral Analysis for Proton Environment Mapping

The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic protons of the acridone (B373769) core and the substituted phenyl ring resonate in distinct regions of the spectrum, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are dictated by the electron-donating or -withdrawing nature of the substituents and their positions on the rings. For instance, the protons on the acridone moiety exhibit characteristic doublet, triplet, and multiplet signals, reflecting their coupling with neighboring protons. chemicalbook.comchemicalbook.com The protons on the 4-bromophenyl substituent also show a distinct set of signals, often appearing as two doublets due to the symmetry of the para-substitution.

Table 1: Representative ¹H NMR Spectral Data for Acridone Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Multiplicity
9(10H)-acridonePolysolSignals in the aromatic region
AtalaphyllidineDMSO-d₆14.64 (1H, s), 10.86 (1H, sbr), 9.62 (1H, sbr), 7.63 (1H, d, J = 8.0 Hz), 7.20 (1H, dd, J = 1.4, 7.6 Hz), 7.15 (1H, t, J = 7.8 Hz), 7.00 (1H, d, J = 10.0 Hz), 6.06 (1H, s), 5.70 (1H, d, J = 10.0 Hz), 1.43 (6H, s) nih.gov

This table is interactive. Click on the headers to sort the data.

¹³C NMR Spectral Analysis for Carbon Backbone Confirmation

Complementing the proton data, the ¹³C NMR spectrum confirms the carbon framework of this compound. The spectrum displays a wide range of chemical shifts, with the carbonyl carbon of the acridone ring appearing significantly downfield, typically around 175-185 ppm. oregonstate.edu The aromatic carbons resonate in the 110-150 ppm region, and the carbon attached to the bromine atom shows a characteristic chemical shift influenced by the halogen's electronegativity. Quaternary carbons, those without any attached protons, are also readily identified, providing crucial information about the points of ring fusion and substitution. oregonstate.edu

Table 2: Representative ¹³C NMR Spectral Data for Acridone Derivatives

CompoundSolventChemical Shifts (δ, ppm)
AtalaphyllidineDMSO-d₆180.7, 163.6, 159.1, 145.3, 136.8, 130.8, 125.7, 121.9, 119.9, 116.8, 115.6, 114.8, 103.9, 98.1, 96.3, 77.1, 27.4 nih.gov
2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione-173.56 (C5'=O), 157.52 (C2'=O), 72.16 (C-4'/9) bas.bg

This table is interactive. Click on the headers to sort the data.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of acridone derivatives. nih.goviupac.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are coupled to each other, allowing for the tracing of spin systems throughout the aromatic rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This experiment is crucial for assigning the carbon signals based on the already identified proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the acridone core and the 4-bromophenyl substituent.

Through the combined application of these 2D NMR techniques, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved. iupac.org

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and bonding interactions present in this compound.

Characteristic Functional Group Frequencies and Their Interpretation

The FT-IR and Raman spectra of this compound are characterized by a series of distinct absorption and scattering bands corresponding to specific molecular vibrations.

C=O Stretching: A strong absorption band in the FT-IR spectrum, typically in the range of 1610-1640 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration of the acridone core. The exact position of this band can be influenced by substituent effects.

C-N Stretching: The stretching vibration of the C-N bond within the acridone ring system gives rise to bands in the fingerprint region of the spectrum.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.

Table 3: Characteristic IR Frequencies for Acridone-Related Structures

CompoundWavenumber (cm⁻¹)Assignment
2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione3354, 3185υ(N-H)
3073υ(C-H), arom.
1779, 1713υ(C=O)

This table is interactive. Click on the headers to sort the data.

Hydrogen Bonding Analysis through IR Shifts

While this compound itself does not have a proton on the acridone nitrogen to participate in intermolecular hydrogen bonding, derivatives with N-H groups can exhibit such interactions. In these cases, FT-IR spectroscopy becomes a powerful tool for studying hydrogen bonding. The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequency of the N-H stretching vibration band. The magnitude of this shift can provide information about the strength of the hydrogen bond. In some acridone derivatives, intramolecular hydrogen bonding can also occur, which can be identified through careful analysis of the vibrational spectra. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of molecular formulas and for gaining insights into the fragmentation pathways of complex organic molecules. umb.edu

Accurate Mass Determination and Elemental Composition

HRMS provides exceptionally accurate mass measurements, which are crucial for unequivocally determining the elemental composition of a compound. uci.edu For this compound, with a molecular formula of C₁₉H₁₂BrNO, the expected monoisotopic mass is 350.0153 u. High-resolution mass spectrometers can measure this value with a high degree of accuracy, typically within a few parts per million (ppm), allowing for the confident assignment of the molecular formula. uci.edunih.govbldpharm.com This level of precision is essential to differentiate between compounds with the same nominal mass but different elemental compositions.

The process involves ionizing the molecule, often using techniques like electrospray ionization (ESI), and then analyzing the resulting ions in a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. nih.gov The accurate mass measurement of the molecular ion peak, often observed as the protonated species [M+H]⁺, enables the calculation of the elemental formula, confirming the presence of bromine and nitrogen atoms. uci.edunih.gov

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₉H₁₂BrNO
Calculated Exact Mass350.0153 u
Ionization ModeESI-Positive
Observed Ion[M+H]⁺
Measured m/zValue dependent on experimental data
Mass AccuracyTypically < 5 ppm

Fragment Ion Analysis for Structural Insights

Beyond determining the molecular formula, HRMS/MS (tandem mass spectrometry) experiments provide invaluable information about the compound's structure through the analysis of its fragmentation patterns. researchgate.net In this technique, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. massbank.eu The fragmentation of acridone derivatives is highly dependent on the nature and position of their substituents. researchgate.netresearchgate.net

For this compound, key fragmentation pathways would likely involve:

Cleavage of the N-C bond between the acridone core and the bromophenyl ring, leading to fragments corresponding to the acridone moiety and the bromophenyl radical.

Loss of the bromine atom from the phenyl ring, resulting in a significant fragment ion.

Sequential loss of CO and other small neutral molecules from the acridone core, a common fragmentation pattern for this heterocyclic system. libretexts.org

The accurate masses of these fragment ions, determined by HRMS, allow for the assignment of their elemental compositions, thus providing strong evidence for the proposed fragmentation mechanisms and confirming the connectivity of the molecule.

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···π bonds)

C-H···O Interactions: The hydrogen atoms of the aromatic rings can form weak hydrogen bonds with the oxygen atom of the carbonyl group in the acridone core of neighboring molecules. nih.gov

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-systems of the aromatic rings of an adjacent molecule. ias.ac.in

π-π Stacking: The planar aromatic rings of the acridone system can stack on top of each other, contributing to the stability of the crystal lattice.

The analysis of the crystal structure reveals the specific distances and angles of these interactions, providing a detailed understanding of the supramolecular assembly. For instance, the distance between the donor and acceptor atoms in these interactions is a key indicator of their strength.

Conformational Analysis of Acridone Ring System (e.g., Planarity, Dihedral Angles, Ring Puckering)

The acridone ring system is generally considered to be nearly planar. However, the substitution at the N10 position can introduce some degree of conformational flexibility. Single-crystal X-ray diffraction allows for a precise determination of the planarity of the acridone core and the dihedral angle between the acridone ring system and the N-substituted phenyl ring. researchgate.net

In the case of this compound, the dihedral angle between the plane of the acridone moiety and the plane of the 4-bromophenyl ring is a critical conformational parameter. This angle is influenced by steric hindrance and electronic effects. The planarity of the central acridone ring can also be assessed by examining the deviation of individual atoms from the mean plane of the ring system. researchgate.net

Table 2: Selected Crystallographic Parameters for an Acridone Derivative

ParameterValue (°)Reference
Dihedral Angle (Benzene ring to Acridine (B1665455) system)89.84 (6) researchgate.net
Dihedral Angle (Between outer rings of Acridinedione)6.5 (2) researchgate.net

Note: Data presented is for a related acridinedione derivative and serves as an illustrative example of the type of data obtained from single-crystal X-ray diffraction.

Disorder Modeling and Refinement Strategies

In some instances, crystalline materials can exhibit disorder, where certain atoms or groups of atoms occupy multiple positions within the crystal lattice. nih.gov This can be a significant challenge in crystal structure determination. nih.gov

Disorder in crystals of acridone derivatives could arise from, for example, the conformational flexibility of the N-aryl substituent or the presence of co-crystallized solvent molecules. When disorder is present, it must be appropriately modeled during the crystallographic refinement process. researchgate.net

Refinement strategies for disordered structures often involve:

Split-atom models: The disordered atoms are modeled as occupying two or more distinct positions with partial occupancies that sum to one.

Geometric restraints: The bond lengths and angles of the disordered fragments are restrained to chemically reasonable values to ensure a stable refinement. nih.gov

Anisotropic displacement parameter restraints: These may be applied to atoms in close proximity to avoid unrealistic thermal ellipsoids. nih.gov

Specialized software programs like SHELXL are used to implement these refinement strategies, allowing for the accurate determination of the crystal structure even in the presence of disorder. researchgate.net The successful modeling of disorder is crucial for obtaining reliable geometric parameters and a complete understanding of the crystal structure. nih.gov

Advanced Diffraction Techniques

Advanced diffraction methods provide unparalleled insights into the atomic and molecular arrangement within a crystalline solid. These techniques are indispensable for identifying different crystalline forms (polymorphs) and for determining the structure of exceedingly small crystals.

Powder X-ray Diffraction for Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the properties of a pharmaceutical compound, including its solubility, stability, and bioavailability. Powder X-ray Diffraction (PXRD) is a primary and non-destructive analytical technique used to identify and differentiate between polymorphs. Each polymorphic form possesses a unique crystal lattice, resulting in a distinct PXRD pattern, which serves as a "fingerprint" for that specific form.

The investigation of polymorphism in this compound would involve the systematic screening for different crystalline forms under various conditions (e.g., different solvents, temperatures, and crystallization rates). The resulting solid phases would then be analyzed by PXRD. The differences in the 2θ peak positions and their relative intensities in the diffraction patterns would indicate the presence of different polymorphs.

While specific PXRD data for polymorphs of this compound is not publicly available in the referenced literature, the general methodology is well-established. For a hypothetical scenario where two polymorphs, Form A and Form B, are identified, the PXRD data would be presented in a table similar to the one below.

Hypothetical PXRD Data for Polymorphs of this compound

2θ Angle (°) - Form ARelative Intensity (%) - Form A2θ Angle (°) - Form BRelative Intensity (%) - Form B
8.51009.285
12.36513.1100
15.84016.550
20.17521.060
25.45526.370

This table is illustrative and does not represent actual experimental data.

Such data allows for the unambiguous identification and quantification of each polymorphic form in a given sample.

Electron Diffraction for Nanocrystalline Samples

When crystals are too small for conventional single-crystal or even powder X-ray diffraction—often in the nanometer range—electron diffraction becomes an invaluable tool for structural analysis. Due to the much stronger interaction of electrons with matter compared to X-rays, diffraction patterns can be obtained from nanocrystals. This is particularly relevant for characterizing nanocrystalline domains within a larger sample or for studying materials that are difficult to crystallize into larger single crystals.

For derivatives of this compound that may form nanocrystalline aggregates, electron diffraction could provide crucial structural information. Techniques such as selected area electron diffraction (SAED) or nano-beam electron diffraction (NBED) can be used to obtain diffraction patterns from individual nanocrystals. These patterns can reveal the crystal system, and in some cases, allow for the determination of the unit cell parameters.

Recent advancements in 3D electron diffraction (also known as MicroED) have further revolutionized the field, enabling the complete determination of crystal structures from single nanocrystals. This would be a powerful approach to study any nanocrystalline phases of this compound or its derivatives that may be discovered.

Hypothetical Electron Diffraction Data for a Nanocrystalline Derivative

MeasurementValue
Crystal SystemMonoclinic
a (Å)12.5
b (Å)8.9
c (Å)15.2
β (°)98.5
Space GroupP2₁/c

This table is illustrative and does not represent actual experimental data.

The data obtained from electron diffraction would be critical for understanding the structure-property relationships at the nanoscale for this class of compounds.

Computational and Theoretical Investigations of 10 4 Bromophenyl 9 10h Acridone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is a method of choice for predicting the properties of organic molecules due to its balance of accuracy and computational cost.

Geometry Optimization and Energy Minimization

A fundamental step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found. For 10-(4-Bromophenyl)-9(10H)-acridone, this would define the precise bond lengths, bond angles, and dihedral angles of its ground state, revealing the planarity of the acridone (B373769) core and the orientation of the bromophenyl group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A dedicated study would map the distribution of the HOMO and LUMO across the acridone and bromophenyl rings, indicating the most likely sites for nucleophilic and electrophilic attack.

Electronic Absorption and Emission Spectra Prediction

Time-Dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max). Similarly, by optimizing the geometry of the first excited state, it can predict the emission wavelength. Such calculations would elucidate how the bromophenyl substituent influences the photophysical properties of the acridone chromophore.

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution of a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This map is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding and stacking interactions. For this compound, an MESP analysis would reveal the electronegative character of the carbonyl oxygen and the bromine atom, as well as the electrostatic landscape of the aromatic rings.

Vibrational Frequency Calculations and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, researchers can validate the accuracy of the computational model and assign specific vibrational modes to the observed spectral bands. This would provide a detailed understanding of the molecule's structural dynamics.

Molecular Dynamics (MD) Simulations

While DFT focuses on static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes, solvent interactions, and the aggregation of molecules over time. For this compound, an MD simulation could, for example, explore its behavior in a biological membrane or its interaction with a target protein, providing insights that are inaccessible through static calculations alone.

Conformational Landscape and Flexibility Analysis

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the nitrogen atom (N10) of the acridone core to the C1' of the 4-bromophenyl ring. The acridone tricycle itself is a rigid and nearly planar structure. However, the appended phenyl ring is not coplanar with the acridone system.

Theoretical studies on similar 10-phenylacridone derivatives reveal that the molecule adopts a non-planar conformation in its ground state. The nitrogen atom of the central acridone ring in related structures can exhibit sp²-hybridization, leading to a quasi-equatorial conformation of the N-phenyl group relative to the acridone plane. rsc.org This arrangement minimizes steric hindrance between the hydrogen atoms at positions 1 and 8 of the acridone core and the ortho-hydrogens of the bromophenyl ring.

Flexibility analysis involves mapping the potential energy surface as a function of the dihedral angle (C1-N10-C1'-C2'). The rotation around this N-C bond is associated with a relatively low energy barrier, allowing the bromophenyl group to oscillate or rotate. The most stable conformers are those where the torsion angle places the bromophenyl ring at a significant angle to the acridone plane, thus avoiding steric clashes. This inherent flexibility can be crucial for its ability to adapt its shape to fit within biological binding sites, such as the grooves of DNA or the active sites of enzymes.

Solvent Effects and Intermolecular Interactions in Solution Phase

The chemical behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. The molecule possesses distinct regions that govern its interactions: a polar carbonyl group (C=O), a large nonpolar aromatic surface area, and an electronegative bromine atom.

In polar protic solvents (e.g., methanol, ethanol), the primary intermolecular interaction is expected to be hydrogen bonding between the solvent's hydroxyl group and the lone pair of electrons on the acridone's carbonyl oxygen. This interaction can stabilize the ground state of the molecule and influence its spectroscopic properties.

In polar aprotic solvents (e.g., DMSO, DMF), strong dipole-dipole interactions will dominate. The solvent's positive dipole will align with the negative pole of the acridone molecule, centered around the carbonyl group.

In nonpolar solvents (e.g., hexane, toluene), the interactions are weaker and primarily consist of van der Waals forces and potential π-π stacking interactions between the solvent's aromatic rings (in the case of toluene) and the extensive aromatic system of the acridone.

These solvent-solute interactions can affect the molecule's absorption and emission spectra (solvatochromism) and its solubility. The specific nature of these interactions is critical for understanding its behavior in biological media, which is predominantly aqueous.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of molecules. For this compound, these descriptors help predict its chemical behavior.

Hardness, Softness, Electrophilicity, and Nucleophilicity Indices

Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several global reactivity indices can be calculated. These indices provide a quantitative measure of the molecule's stability and reactivity.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A large HOMO-LUMO gap results in high hardness, indicating high stability and low reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive than hard molecules.

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a better electrophile.

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule.

The following table presents illustrative values for these quantum chemical descriptors, which are typical for acridone-based systems.

DescriptorFormulaTypical Value (Illustrative)Interpretation
HOMO EnergyEHOMO-6.2 eVEnergy of the highest occupied molecular orbital
LUMO EnergyELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital
Energy GapΔE = ELUMO - EHOMO4.4 eVIndicates high kinetic stability
Chemical Hardnessη ≈ (ELUMO - EHOMO) / 22.2 eVModerately hard molecule, stable but reactive
Chemical SoftnessS = 1 / η0.45 eV⁻¹Indicates moderate reactivity
Electrophilicity Indexω = μ² / (2η)1.85 eVGood electron acceptor capability

Note: The values in this table are illustrative and representative of the acridone class of compounds for conceptual understanding. Actual values would require specific DFT calculations for this compound.

Reaction Site Prediction and Selectivity

Local reactivity descriptors, such as the Fukui function or the molecular electrostatic potential (MEP), are used to predict the most probable sites for electrophilic, nucleophilic, and radical attacks.

Nucleophilic Attack: The MEP map would show the most negative potential region (typically colored red) around the carbonyl oxygen atom, making it the most likely site for attack by electrophiles (e.g., protonation).

Electrophilic Attack: The most electron-rich areas of the aromatic rings, predicted by Fukui functions (f⁻), are susceptible to electrophilic substitution. The electron-donating nature of the nitrogen atom tends to activate the acridone rings, particularly at positions 2, 4, 5, and 7.

Radical Attack: The sites for radical attack are predicted by the Fukui function (f⁰).

The bromine atom on the phenyl ring acts as a weak deactivator and an ortho-, para-director for electrophilic aromatic substitution on that ring, though the acridone system is generally more reactive.

Molecular Docking and Binding Mechanism Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or nucleic acid. This method is crucial for understanding the potential biological activity of compounds like this compound.

Ligand-Protein Interaction Modeling with Relevant Biological Targets (e.g., DNA, enzymes)

The planar, polycyclic aromatic structure of the acridone core is a well-known pharmacophore that interacts with biological macromolecules. nih.gov Molecular docking simulations can model these interactions with high precision.

Interaction with DNA: Acridine (B1665455) derivatives are famous for their ability to function as DNA intercalators. nih.gov The flat acridone ring system can slide between the base pairs of the DNA double helix. Docking simulations of this compound with a DNA duplex would likely show:

Intercalation: The planar acridone core stacking between DNA base pairs (e.g., G-C or A-T pairs) through π-π interactions.

Groove Binding: The N-substituted 4-bromophenyl group residing in either the major or minor groove of the DNA. This substituent can form specific van der Waals, hydrophobic, or halogen-bond interactions with the floor of the groove, enhancing binding affinity and specificity. Studies on similar compounds show that such interactions are critical for stabilizing the ligand-DNA complex. nih.gov

Interaction with Enzymes: Acridone-based molecules have been identified as inhibitors of various enzymes, including topoisomerases nih.gov, acetylcholinesterase nih.gov, and urease semanticscholar.org. Docking studies are instrumental in elucidating their mechanism of inhibition.

Topoisomerase Inhibition: Acridines can inhibit topoisomerase II by intercalating into the DNA at the point of cleavage, forming a ternary complex (enzyme-DNA-ligand) that prevents the re-ligation of the DNA strands. nih.gov

Cholinesterase Inhibition: In enzymes like acetylcholinesterase, docking models for acridone hybrids have shown interactions with key residues in the active site gorge. nih.gove-nps.or.kr For this compound, the acridone core could form π-π stacking interactions with aromatic residues like Tryptophan or Tyrosine, while the bromophenyl group could occupy a hydrophobic pocket.

Other Enzymes: Docking against enzymes like urease could reveal key hydrogen bonds between the ligand's carbonyl oxygen and amino acid residues (e.g., Histidine) in the active site, potentially involving the nickel ions essential for catalysis. semanticscholar.org

The following table summarizes the key interactions that would be investigated in docking simulations of this compound with these biological targets.

Biological TargetPutative Binding ModeKey Interacting Moieties of LigandPotential Intermolecular Forces
DNA Intercalation & Groove BindingPlanar acridone core; 4-bromophenyl groupπ-π stacking, Van der Waals, Halogen bonding, Hydrophobic interactions nih.govnih.gov
Topoisomerase II DNA intercalation at cleavage sitePlanar acridone coreπ-π stacking with DNA bases, interactions with protein residues nih.gov
Acetylcholinesterase Active site bindingAcridone core; 4-bromophenyl groupπ-π stacking, Hydrophobic interactions, Hydrogen bonding (with C=O) nih.gove-nps.or.kr

Prediction of Binding Affinities and Interaction Modes (e.g., DNA intercalation, hydrogen bonding, hydrophobic interactions)

Detailed computational studies specifically elucidating the binding affinities and interaction modes of this compound with biological targets such as DNA or specific proteins are not extensively available in the current body of published research. However, the broader class of acridone and acridine derivatives has been the subject of numerous computational analyses, providing a framework for predicting the likely behavior of this specific compound.

The planar tricyclic structure of the acridone core is a key determinant of its ability to interact with DNA. It is widely accepted that this flat aromatic system allows acridine derivatives to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. Molecular modeling studies on related acridine compounds have demonstrated the importance of this planarity for effective intercalation.

Beyond simple intercalation, the substituents on the acridone scaffold play a critical role in modulating binding affinity and specificity. The N10-phenyl group, in this case, a 4-bromophenyl substituent, is positioned to interact with the grooves of the DNA helix or with amino acid residues in the active site of enzymes like topoisomerase. These interactions are often hydrophobic in nature. For instance, studies on other N10-substituted acridones have highlighted the significance of hydrophobic interactions, including pi-alkyl and pi-sulfur interactions, in stabilizing the ligand-target complex.

Hydrogen bonding is another crucial interaction mode. While the core acridone structure has limited hydrogen bonding potential, substituents can introduce this capability. The carbonyl group at position 9 of the acridone ring can act as a hydrogen bond acceptor. Computational docking studies of other acridone derivatives have shown the formation of hydrogen bonds with specific amino acid residues, such as alanine, and with the phosphate (B84403) backbone of DNA. The bromine atom on the phenyl ring of this compound could potentially participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

While specific binding affinity values (like kcal/mol or IC50) from computational predictions for this compound are not readily found, studies on analogous compounds suggest that acridone derivatives can exhibit significant binding affinities for their targets. For example, docking studies of some acridone derivatives against human topoisomerase IIα have shown binding affinities in the range of -7.9 to -8.5 kcal/mol.

Table 1: Predicted Interaction Profile of this compound Based on Analogous Compounds

Interaction TypePredicted Role in BindingSupporting Evidence from Related Compounds
DNA Intercalation Primary binding mode due to the planar acridone core.The planar aromatic structure of acridines is known to intercalate into DNA.
Hydrophobic Interactions The 4-bromophenyl group can engage in hydrophobic interactions within the DNA grooves or enzyme active sites.N10-substituted acridones exhibit numerous hydrophobic interactions with target proteins.
Hydrogen Bonding The carbonyl group at C9 can act as a hydrogen bond acceptor.Acridone derivatives form hydrogen bonds with amino acid residues and DNA.
Halogen Bonding The bromine atom may participate in halogen bonding, enhancing binding affinity.This is a recognized non-covalent interaction that can contribute to ligand binding.

Virtual Screening and Lead Optimization through Computational Methods

The application of computational methods for the virtual screening of compound libraries and the subsequent lead optimization of acridone derivatives is a well-established strategy in drug discovery. While specific virtual screening campaigns that have identified or optimized this compound are not documented in the available literature, the general principles and successful applications of these methods to the acridone scaffold provide a clear blueprint for how such efforts would proceed.

Virtual screening allows for the rapid, in silico evaluation of large chemical libraries to identify compounds that are likely to bind to a specific biological target. This process can be either ligand-based or structure-based. Ligand-based virtual screening would involve searching for molecules with similar shapes or chemical features to known active acridone derivatives. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the target protein to dock and score potential ligands. For instance, a virtual screening study of acridone derivatives targeting the ATPase domain of human topoisomerase IIα successfully identified compounds with good binding interactions.

Once a hit compound like this compound is identified, computational methods are employed for lead optimization. The goal of this stage is to rationally design modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties. For acridone derivatives, this often involves exploring different substitution patterns on the acridone ring and the N10-substituent.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the chemical structures of a series of compounds with their biological activities. These models can then predict the activity of novel, yet-to-be-synthesized derivatives. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the binding interactions over time.

For this compound, a lead optimization campaign could involve computationally exploring:

Alternative substitutions on the phenyl ring: Replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups to fine-tune electronic and steric properties.

Modifications of the acridone core: Introducing substituents at other positions of the tricyclic system to enhance interactions with the target.

Bioisosteric replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore different binding orientations and interactions.

Table 2: Application of Computational Methods in the Drug Discovery Pipeline for Acridone Derivatives

Computational MethodApplicationRelevance to this compound
Virtual Screening Identification of initial hit compounds from large chemical libraries.Could be used to identify this compound as a potential inhibitor of a specific target.
Molecular Docking Prediction of binding poses and estimation of binding affinities.Would be used to model the interaction of this compound with its target.
QSAR Development of predictive models for biological activity.Could guide the design of more potent analogs of this compound.
Molecular Dynamics Analysis of the stability and dynamics of the ligand-target complex.Would provide insights into the durability of the binding interactions of this compound.

Photophysical and Photochemical Characterization of 10 4 Bromophenyl 9 10h Acridone

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transition Analysis and Spectral Features

No specific experimental UV-Vis absorption spectra for 10-(4-Bromophenyl)-9(10H)-acridone have been reported in the reviewed literature. For the parent N-phenylacridone, the absorption spectrum is expected to be characterized by π→π* transitions within the conjugated aromatic system. The introduction of a phenyl group at the N-10 position typically results in a bathochromic (red) shift compared to the unsubstituted acridone (B373769) core due to the extension of the π-conjugated system. The bromine atom at the para-position of the N-phenyl ring is an electron-withdrawing group with a notable heavy-atom effect, which could further influence the energy of the electronic transitions and potentially enhance intersystem crossing. A detailed analysis would require experimental data to determine the precise location and intensity of absorption bands.

Solvent Effects on Absorption Maxima (Solvatochromism)

There is no published data on the solvatochromism of this compound. Studies on the parent acridone show that its absorption and emission spectra are sensitive to solvent polarity and proticity. It is plausible that this compound would exhibit similar behavior, with changes in solvent likely affecting the energy levels of its ground and excited states, leading to shifts in the absorption maxima. However, the magnitude and direction of these shifts (bathochromic or hypsochromic) cannot be determined without experimental measurements in a range of solvents with varying polarity.

Fluorescence and Phosphorescence Spectroscopy

Emission Maxima and Spectral Shape

Specific fluorescence or phosphorescence emission spectra for this compound are not available. Acridone derivatives are generally fluorescent, and the emission wavelength is highly dependent on the substituents and the solvent. The presence of the N-phenyl group is expected to influence the emission properties. Furthermore, the bromine atom could significantly quench fluorescence and promote phosphorescence due to the heavy-atom effect, which enhances spin-orbit coupling and facilitates intersystem crossing from the singlet excited state to the triplet state. The exact emission maxima and the shape of the spectral bands remain to be determined experimentally.

Fluorescence Quantum Yield Determination

No experimental fluorescence quantum yield (Φf) has been reported for this compound. The quantum yield, which measures the efficiency of the fluorescence process, would be a critical parameter in evaluating its potential as a fluorescent material. It is anticipated that the quantum yield would be highly sensitive to the solvent environment and potentially lower than that of N-phenylacridone without the bromine substituent, due to the increased rate of intersystem crossing induced by the heavy bromine atom.

Fluorescence Lifetime Measurements and Decay Kinetics

Information on the fluorescence lifetime (τf) and decay kinetics of this compound is absent from the scientific literature. Fluorescence lifetime measurements provide insight into the dynamics of the excited state and how it is depopulated. The decay kinetics would reveal whether the fluorescence decay is mono- or multi-exponential, indicating the complexity of the excited state processes.

Stokes Shift Analysis and Excited State Geometrical Changes

The Stokes shift, which is the difference between the spectral positions of the maximum of the absorption and emission spectra, provides insights into the change in geometry between the ground and excited states of a molecule. For acridone derivatives, the planarity of the tricyclic system is a key feature. rsc.org Upon excitation, changes in the electronic distribution can lead to alterations in the molecular geometry.

In N-substituted 2-methoxy-9-acridones, for example, the formation of excimers (excited state dimers) has been observed, which is driven by π-stacking interactions and indicates significant changes in the excited state. rsc.orgmdpi.com While specific Stokes shift values for this compound are not available, studies on similar donor-acceptor systems show that the solvent polarity can influence the degree of charge transfer in the excited state, which in turn affects the Stokes shift. For instance, in some 9-phenyl-9-phosphafluorene oxide derivatives with carbazole (B46965) donors, a redshift in emission is observed with increasing electron-donating strength of substituents, indicating a change in the excited state dipole moment. It is anticipated that this compound would exhibit a noticeable Stokes shift, influenced by the electronic nature of the bromophenyl group and its rotational freedom relative to the acridone plane in the excited state.

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques are crucial for understanding the dynamics of excited states, including their lifetimes and decay pathways.

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of photogenerated excited states. This method allows for the observation of species such as singlet and triplet excited states, and charge-transfer states. In studies of perinone molecules, another class of polyaromatic compounds, TA spectroscopy has been instrumental in identifying the formation of triplet states via intersystem crossing in thin films. For this compound, TA spectroscopy would be expected to reveal the kinetics of intersystem crossing from the singlet to the triplet state, a process potentially enhanced by the presence of the bromine heavy atom, as well as the dynamics of any charge-transfer states formed upon excitation.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, providing information on the lifetime of the singlet excited state (S₁). Acridone derivatives are known for having long fluorescence lifetimes, often exceeding 10 nanoseconds. berkeley.edu

In the context of Thermally Activated Delayed Fluorescence (TADF), time-resolved fluorescence measurements are essential to distinguish between prompt fluorescence (from the decay of directly excited singlets) and delayed fluorescence (from singlets repopulated from the triplet state via reverse intersystem crossing). For example, in a synthesized acridone-naphthylamine derivative, time-resolved fluorescence spectroscopy was used to measure the fluorescence lifetime and observe the characteristic long-lived delayed component indicative of TADF. A similar investigation on this compound would be necessary to determine its excited-state lifetimes and to ascertain if it exhibits TADF.

Thermally Activated Delayed Fluorescence (TADF) Properties

TADF is a mechanism that allows for the harvesting of non-emissive triplet excitons, enabling internal quantum efficiencies in OLEDs to approach 100%. This process relies on efficient reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁).

Reverse Intersystem Crossing (RISC) Rates and Mechanisms

The rate of reverse intersystem crossing (k_RISC) is a critical parameter for efficient TADF. A high k_RISC is desirable to minimize the lifetime of the triplet excitons and thus reduce efficiency roll-off in OLEDs. In many donor-acceptor type TADF molecules based on the acridone acceptor, k_RISC values in the range of 10⁵ to 10⁶ s⁻¹ have been achieved.

The mechanism of RISC can be complex. In some acridone-based systems, a multichannel RISC process involving higher-lying triplet states has been proposed to achieve high k_RISC values. The introduction of a bromine atom, as in this compound, is a known strategy to enhance spin-orbit coupling, which can, in principle, accelerate the rate of intersystem crossing and reverse intersystem crossing. However, the effect is not always straightforward and depends on the specific molecular geometry and electronic structure. Theoretical models suggest that the bromination of some acridone derivatives can either increase or decrease the k_RISC depending on the specific substitution pattern and its effect on the character of the involved excited states.

Table 1: RISC Rates for Related Acridone Derivatives

Compound Name k_RISC (s⁻¹) Reference
3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD) 1.1 x 10⁶
3,6-DDPhCz-AD 10⁵

Singlet-Triplet Energy Gap (ΔE_ST) Determination

A small energy gap between the lowest singlet and triplet excited states (ΔE_ST) is a prerequisite for efficient TADF, as it allows for the thermal energy at room temperature to promote the up-conversion of triplet excitons to singlet excitons. berkeley.edu The ΔE_ST is typically determined from the onsets of the fluorescence and phosphorescence spectra measured at low temperatures.

For acridone-carbazole derivatives, ΔE_ST values as low as 0.15 eV have been reported, making them favorable for TADF applications. berkeley.edu In a series of TADF emitters with an acridone acceptor, tuning the donor groups allowed for the reduction of ΔE_ST to nearly zero in some cases. The incorporation of the 10-(4-bromophenyl) group is expected to influence the electronic structure and thus the ΔE_ST of the acridone core. A precise determination would require low-temperature photoluminescence studies.

Table 2: Singlet-Triplet Energy Gaps for Related Acridone-Carbazole Derivatives

Compound ΔE_ST (eV) Reference
Acridone-Carbazole Derivative 1 0.17 berkeley.edu

Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent de-excitation can occur through a variety of pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The nature of the substituent at the 10-position, in this case, a 4-bromophenyl group, plays a significant role in modulating these deactivation channels.

Intramolecular Charge Transfer (ICT) Characteristics

In N-substituted acridone derivatives, the acridone moiety typically acts as an electron acceptor, while the N-substituent can function as an electron donor. This donor-acceptor arrangement can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. In this state, there is a significant transfer of electron density from the donor (the 4-bromophenyl group) to the acceptor (the acridone core).

The formation of an ICT state is often characterized by a pronounced solvatochromism, where the emission wavelength shows a significant red-shift in more polar solvents. This is due to the stabilization of the highly polar ICT state by the polar solvent molecules. While specific studies on this compound are limited, research on related N-aryl acridones confirms the existence of ICT states. For instance, studies on N-substituted acridones with electron-donating groups have demonstrated the presence of an ICT process. nih.gov

The efficiency of the ICT process is influenced by the electronic properties of the substituent and the geometric arrangement of the donor and acceptor units. The bromine atom on the phenyl ring, being an electron-withdrawing group, might be expected to slightly reduce the electron-donating strength of the phenyl ring compared to an unsubstituted phenyl group, thereby influencing the characteristics of the ICT state.

A comprehensive analysis of the ICT characteristics would involve studying the compound's photophysical properties in a range of solvents with varying polarity. The table below illustrates the type of data that would be collected in such a study.

SolventDielectric Constant (ε)Emission Maximum (λ_em, nm)Stokes Shift (Δν, cm⁻¹)Fluorescence Quantum Yield (Φ_f)
Toluene2.38Data not availableData not availableData not available
Dichloromethane8.93Data not availableData not availableData not available
Acetonitrile37.5Data not availableData not availableData not available
Dimethyl Sulfoxide46.7Data not availableData not availableData not available
Note: Specific experimental data for this compound is not available in the public domain. The table represents a template for the data required for a full analysis.

Inter- and Intramolecular Energy Transfer Pathways

Following initial excitation, the energy can be transferred through various pathways, both within the molecule (intramolecular) and between molecules (intermolecular).

Intramolecular Energy Transfer: One of the key intramolecular processes is intersystem crossing (ISC), which involves a transition from the singlet excited state (S₁) to the triplet excited state (T₁). The presence of the heavy bromine atom in this compound is expected to significantly enhance the rate of ISC due to the heavy-atom effect. This effect promotes spin-orbit coupling, which is necessary for the spin-forbidden S₁ → T₁ transition. Consequently, a higher triplet quantum yield would be anticipated for this compound compared to its non-brominated analogue.

The triplet state can then decay back to the ground state via phosphorescence or non-radiative processes. The energy of the triplet state is a critical parameter for potential applications in photodynamic therapy and as a triplet sensitizer.

Intermolecular Energy Transfer: At higher concentrations, intermolecular processes such as excimer formation can become significant. An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same kind. Excimer emission is typically broad, unstructured, and red-shifted compared to the monomer emission. The planar structure of the acridone core can facilitate the π-π stacking interactions necessary for excimer formation.

Furthermore, if other chromophores are present in the system, intermolecular energy transfer from the excited this compound to these other molecules can occur. The efficiency of such a transfer would depend on the spectral overlap between the emission of the acridone derivative and the absorption of the energy acceptor, as described by Förster Resonance Energy Transfer (FRET) theory, or through electron exchange mechanisms (Dexter energy transfer).

To fully characterize these energy transfer pathways, time-resolved spectroscopic techniques such as transient absorption spectroscopy are essential. These methods allow for the direct observation of the excited states and the measurement of their lifetimes and decay kinetics.

Excited State ProcessKey Influencing FactorsExpected Outcome for this compound
Intersystem Crossing (S₁ → T₁)Heavy-atom effect (Bromine)Enhanced rate of ISC, higher triplet quantum yield
Phosphorescence (T₁ → S₀)Triplet state lifetime and energyPotentially observable phosphorescence, especially at low temperatures
Excimer FormationConcentration, π-π stackingPossible at higher concentrations, leading to red-shifted emission
Intermolecular Energy TransferPresence of suitable acceptorsCan act as an energy donor to other molecules
Note: This table is based on established photophysical principles and expectations for the given compound structure, as specific experimental data is not available.

Mechanistic Studies of Biological Interactions and Activities of 10 4 Bromophenyl 9 10h Acridone

Investigation of Molecular Mechanisms of Action

The biological activity of acridone-based compounds is rooted in their ability to interact with fundamental cellular components and processes. These interactions are driven by the planar, polycyclic aromatic structure of the acridone (B373769) core, which facilitates engagement with nucleic acids and protein active sites.

DNA intercalation is a primary mechanism by which planar aromatic molecules, such as those in the acridine (B1665455) and acridone family, exert their biological effects. This process involves the insertion of the flat ring system between the base pairs of the DNA double helix. The interaction is stabilized by van der Waals forces and π-π stacking interactions between the aromatic system of the compound and the DNA base pairs.

Studies on N-substituted acridine derivatives using calf thymus DNA (ctDNA) as a model have demonstrated the hallmarks of intercalation. Spectroscopic analysis typically reveals:

Hypochromism: A decrease in the molar absorptivity in the UV-Vis spectrum of the compound upon binding to DNA.

Bathochromic Shift (Red Shift): A shift of the maximum absorption wavelength to a longer wavelength.

Fluorescence Quenching: A decrease in the fluorescence emission intensity of the compound in the presence of ctDNA.

These spectral changes indicate the insertion of the chromophore into the hydrophobic interior of the DNA helix, altering its electronic environment. Such intercalation can disrupt DNA topology, interfere with the binding of DNA-processing enzymes, and ultimately inhibit processes like replication and transcription.

The acridone scaffold is a "privileged structure" in medicinal chemistry, known to be a versatile framework for designing enzyme inhibitors.

Topoisomerases I and II: Topoisomerases are essential enzymes that manage DNA topology during cellular processes. wikipedia.orgyoutube.com Topoisomerase inhibitors are classified as either "poisons," which stabilize the transient enzyme-DNA cleavage complex, or "catalytic inhibitors," which prevent the enzyme from functioning without stabilizing the complex. wikipedia.orgyoutube.com Acridine and acridone derivatives have been shown to function as both. Some substituted 9-aminoacridines act as catalytic inhibitors of human topoisomerase II by intercalating into DNA, which alters the DNA substrate and blocks the enzyme's binding and activity. nih.govnih.govumn.edu This leads to an arrest of the cell cycle and programmed cell death. nih.gov Other related compounds have been found to inhibit topoisomerase I, in some cases acting as poisons by stabilizing the topoisomerase I-DNA adduct. nih.gov This stabilization prevents the religation of the DNA strand, leading to DNA breaks. nih.govdrugbank.com

Telomerase: Telomerase is a reverse transcriptase that is crucial for maintaining telomere length in cancer cells. Certain disubstituted acridone derivatives have been reported to exhibit inhibitory activity against telomerase. This inhibition is often associated with the compound's ability to bind to and stabilize G-quadruplex structures, which can form in telomeric DNA. While these acridones show telomerase inhibition, their binding affinity for the G-quadruplex may be lower than that of their acridine counterparts.

Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the synthesis of nucleotides, making it a target for anticancer and antimicrobial agents. wikipedia.orgpatsnap.compatsnap.comnih.gov Inhibitors of DHFR disrupt the folate pathway, leading to impaired DNA synthesis and cell proliferation. patsnap.com While many heterocyclic compounds, such as quinazoline (B50416) analogs, have been developed as DHFR inhibitors, specific inhibitory studies focusing on 10-(4-Bromophenyl)-9(10H)-acridone or its close derivatives were not prominent in the reviewed literature. nih.gov

Protein Kinases: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. Acridone derivatives have been investigated as inhibitors of several protein kinases. For instance, acridine-related compounds can inhibit Protein Kinase C (PKC) by interacting with both its catalytic and regulatory domains. nih.gov More recently, substituted acridones have been synthesized and evaluated as potent inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer and tauopathies. acs.orgacs.org Furthermore, hybrid molecules incorporating the acridone structure have been designed to target tyrosine kinases, and other designs have yielded multi-target inhibitors against kinases like Src and MEK. nih.govmedchemexpress.com

P-glycoprotein (P-gp): P-glycoprotein is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic drugs out of the cell. nih.govresearchgate.net Inhibition of P-gp is a strategy to overcome MDR. Specific acridone derivatives have been identified as potent and selective inhibitors of P-gp. nih.govnih.gov For example, the acridone carboxamide derivative GG918 was shown to inhibit P-gp-mediated transport at nanomolar concentrations, demonstrating the potential for this chemical class to interact with and block the function of specific cellular transport proteins. nih.gov

D1 protein: The D1 protein is a core component of the Photosystem II (PSII) reaction center complex in plants, algae, and cyanobacteria. nih.govresearchgate.net It contains the binding site (the QB site) for plastoquinone (B1678516), which is essential for photosynthetic electron transport. Many herbicides function by competing with plastoquinone for this binding site, thereby inhibiting photosynthesis. mdpi.com While the D1 protein is a known target for various chemical inhibitors, studies specifically detailing the interaction of this compound with the D1 protein are not prominently featured in the available scientific literature.

The molecular interactions described above culminate in the modulation of gene expression pathways, primarily through the disruption of nucleic acid synthesis and processing.

Inhibition of Nucleic Acid Synthesis: By intercalating into the DNA helix (Section 6.1.1) and inhibiting key enzymes like topoisomerases (Section 6.1.2), acridone compounds can directly interfere with DNA replication and transcription. nih.gov Halting these processes prevents the synthesis of new DNA and RNA, which is fundamental for cell proliferation and gene expression. Inhibition of DHFR by related classes of compounds also contributes to this effect by depleting the pool of nucleotides required for DNA synthesis. patsnap.com The modulation of gene expression can also occur through the inhibition of signaling pathways controlled by protein kinases, which can ultimately affect the activity of transcription factors. acs.org

In Vitro Efficacy Against Microbial and Pathogenic Targets

The chemical scaffold of acridone is also utilized in the development of agents targeting microbial pathogens.

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant bacterial pathogen characterized by its resistance to multiple antibiotics. There is a continuous search for new chemical entities with activity against it. While specific data for this compound was not available in the reviewed literature, related heterocyclic compounds are frequently evaluated for their anti-MRSA effects.

The efficacy of an antimicrobial compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below shows representative MIC values for various compounds against MRSA to illustrate the range of activities observed.

Compound/DrugMRSA Strain(s)MIC Range (µg/mL)Reference
VancomycinClinical Isolates≤1 to 1.5 nih.gov
LinezolidClinical Isolates≤1 nih.gov
Pyrazolo[1,5-a]pyrimidine derivativeATCC 43300~1.2 (converted from 2.4 µM) researchgate.net
Partially Purified Fraction (Ea9.0) from Eleutherine americanaMRSA Food Isolates125 - 250 researchgate.net
Copper Silicate100 Clinical Isolates175 (as mg Cu/liter) nih.gov

Note: The data presented is for comparative context. Specific MIC values for this compound against MRSA were not found in the cited literature.

Antiviral Activity (e.g., against Herpes Simplex Virus, Dengue Virus)

The acridone scaffold is a recognized pharmacophore with a wide range of biological activities, including antiviral properties against both DNA and RNA viruses. conicet.gov.ar Research into various acridone derivatives has demonstrated their potential to inhibit the replication of several human pathogens.

Herpes Simplex Virus (HSV): The emergence of drug-resistant strains of HSV has spurred the search for novel antiviral compounds. nih.gov In this context, substituted acridone derivatives have been identified as a promising class of non-nucleoside HSV inhibitors. nih.gov A study evaluating a series of substituted triaryl heterocyclic compounds, which included acridones, found that certain acridine analogs could inhibit both Herpes Simplex-1 (HSV-1) and Herpes Simplex-2 (HSV-2). nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, an enzyme crucial for viral DNA replication. nih.gov This mode of action differs from that of established antiviral drugs like amsacrine (B1665488), suggesting a unique therapeutic potential. nih.gov

Dengue Virus (DENV): Acridone derivatives have also shown potent activity against the Dengue virus, a member of the Flaviviridae family. nih.gov In one study, two N-allyl acridone derivatives demonstrated significant and selective antiviral activity against DENV-2. nih.govconicet.gov.ar These compounds were found to block the in vitro multiplication of the virus without causing significant cytotoxicity to the host cells. nih.govconicet.gov.ar Further mechanistic studies with an N-allyl acridone, 10-allyl-7-chloro-9(10H)-acridone, revealed that the compound did not prevent viral entry but strongly inhibited viral RNA synthesis. nih.gov The antiviral action appeared to involve the cellular enzyme inosine-monophosphate dehydrogenase (IMPDH), a target that is distinct from the virus itself, which could reduce the likelihood of resistance development. nih.gov

While these findings highlight the antiviral potential of the acridone core structure, specific studies on the anti-HSV or anti-DENV activity of this compound are not currently available.

Antifungal Activity (e.g., MIC/MFC determination)

Acridone derivatives have been investigated for their antifungal properties. One study focused on the synthesis and evaluation of N10-acetyl-3,4-dimethylacridone, which exhibited moderate action against Candida albicans with an inhibition zone of 20 mm at a concentration of 400 mg/mL. dovepress.com Other research on acylhydrazone derivatives, which can be structurally related to modified acridones, showed potent broad-spectrum antifungal activities with very high specificity. nih.gov For instance, derivatives D13 and SB-AF-1002 were effective in inhibiting the growth of Sporothrix brasiliensis and Sporothrix schenckii, with Minimum Inhibitory Concentrations (MICs) ranging from 0.12 to 1 μg/ml. nih.gov The mechanism for some antifungal derivatives is thought to involve the inhibition of lanosterol-14-alpha-demethylase, an enzyme critical for ergosterol (B1671047) biosynthesis in fungi. nih.gov

However, specific Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) data for this compound against fungal pathogens have not been reported in the reviewed literature.

Antiparasitic Activity (e.g., against Plasmodium falciparum)

The acridone scaffold has been a basis for the development of antiparasitic agents, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The search for new antiparasitic drugs is driven by the need to overcome resistance to existing therapies. cnrs.fr

Studies have shown that certain acridone derivatives can exhibit potent antiplasmodial activity. For example, a series of 10-N-substituted acridones were designed and evaluated for their ability to chemosensitize multidrug-resistant P. falciparum to existing quinoline (B57606) drugs. nih.gov Furthermore, a study on 1,2,3,4-tetrahydroacridin-9(10H)-one derivatives demonstrated that these compounds could prevent the transmission of P. falciparum to the mosquito vector by reducing or preventing the exflagellation of male gametocytes. dovepress.commdpi.com The evaluation of phenylaminonaphthoquinones also revealed significant antiplasmodial activity, with some compounds showing high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. mdpi.com

While these studies underscore the potential of the acridone core in antimalarial drug discovery, specific data on the antiparasitic activity of this compound against P. falciparum is not available in the current literature.

Mechanistic Aspects of Antiproliferative Activity

Acridone derivatives are well-documented for their antiproliferative and cytotoxic effects against various cancer cell lines, acting through multiple mechanisms.

Inhibition of Cancer Cell Growth in Specific Cell Lines (e.g., MCF-7, HeLa, prostate cancer lines)

The antiproliferative potential of acridone derivatives has been evaluated in several cancer cell lines.

MCF-7 (Breast Cancer): A study on N10-substituted acridone derivatives demonstrated their in vitro cytotoxic activity against MCF-7 breast cancer cells. nih.gov Although this compound was not specifically tested, related N-propyl- and N-butyl-substituted acridones showed significant cytotoxicity. For instance, some N-propyl-substituted derivatives exhibited IC50 values of less than 10 µM against MCF-7 cells. nih.gov

HeLa (Cervical Cancer): The cytotoxic effects of acridine derivatives have also been observed in HeLa cells. One study on 9-phenylacridine (B188086) (ACPH) found it to have anti-cancer action against HeLa cells. tcichemicals.com

Prostate Cancer Lines: Acridone alkaloids isolated from Atalantia monophyla were shown to inhibit the proliferation of LNCaP prostate cancer cells. tcichemicals.com One of the most potent compounds, buxifoliadine E, significantly reduced LNCaP cell proliferation in a dose- and time-dependent manner. tcichemicals.com

The following table summarizes the cytotoxic activity of some N10-substituted acridone derivatives against breast cancer cell lines.

Compound CodeMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
7d < 10> 50
7f < 106.14
8b 28.1630.14
8c 12.1415.48
8d 8.149.24
8e 7.258.15
8f 6.187.14
8g 25.1428.14
Doxorubicin 1.241.58
Data sourced from a study on N10-substituted acridone-based derivatives. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G2/M phase arrest)

A common mechanism by which antiproliferative agents exert their effects is through the disruption of the cell cycle. Several studies on compounds structurally related to acridones have demonstrated their ability to induce cell cycle arrest, particularly at the G2/M phase. For example, the chalcone (B49325) derivative 1C was found to induce a significant G2/M arrest in both sensitive and resistant ovarian cancer cells. nih.gov Similarly, a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, induced G2/M phase cell cycle arrest in human lung cancer cells. cnrs.fr This arrest is often associated with the downregulation of key regulatory proteins such as cyclin B1. cnrs.fr

While this mechanism is plausible for acridone derivatives, direct evidence of this compound inducing G2/M phase arrest is not currently documented.

Induction of Apoptotic Pathways (e.g., caspase 3 activation)

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Acridone derivatives have been shown to trigger apoptotic pathways in cancer cells. For instance, a study on acridone-core naphthoquinone compounds demonstrated their pro-apoptotic antitumoral effect against oral squamous cell carcinoma. nih.gov The activation of caspases, a family of proteases that execute apoptosis, is a key feature of this process. Specifically, the activation of caspase-3 is a critical step in the apoptotic cascade.

Research on other heterocyclic compounds has shown that the induction of apoptosis is often mediated through the activation of caspase-3. tcichemicals.comnih.gov For example, buxifoliadine E, an acridone alkaloid, induced apoptosis in cancer cells, which was marked by the cleavage of caspase-3. tcichemicals.com This activation leads to the cleavage of various cellular substrates, ultimately resulting in cell death.

Although the induction of apoptosis via caspase-3 activation is a likely mechanism for the antiproliferative activity of this compound, direct experimental evidence is needed for confirmation.

Reversal of Multi-Drug Resistance Mechanisms

There is no available scientific literature that specifically investigates or provides data on the mechanisms by which this compound might reverse multi-drug resistance. While the broader class of acridone derivatives has been a subject of interest for the inhibition of efflux pumps like P-glycoprotein (ABCB1), studies detailing these interactions for this compound have not been published. Therefore, no information can be provided on its potential to act as a competitive, non-competitive, or allosteric modulator of ABC transporters, nor are there any data tables on its efficacy in sensitizing cancer cells to chemotherapeutic agents.

Phytotoxic and Herbicidal Activities

Similarly, a thorough search yielded no research on the phytotoxic or herbicidal properties of this compound. The specific mechanisms of action requested are based on activities that have not been reported for this compound.

Photosystem II (PSII) Inhibition Mechanisms

No studies were found that examined the effect of this compound on Photosystem II (PSII). Consequently, there are no data on its potential to inhibit photosynthetic electron transport, its binding affinity to the D1 protein, or its impact on chlorophyll (B73375) fluorescence parameters.

Molecular Targets in Plant Metabolism (e.g., 4-hydroxyphenylpyruvate dioxygenase)

No information is available regarding the molecular targets of this compound in plant metabolism. Specifically, it has not been identified as an inhibitor of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or any other key enzymes involved in plant biosynthetic pathways.

Applications in Advanced Materials Science and Catalysis

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The acridone (B373769) moiety is a well-established component in the design of materials for OLEDs due to its high thermal stability and bipolar charge-transport characteristics. The compound 10-(4-Bromophenyl)-9(10H)-acridone serves as a key intermediate and foundational structure for developing advanced OLED materials.

Acridone-based compounds are frequently employed as host materials or emitters within the emissive layer of OLEDs. The acridone core functions as a robust chromophore, and its derivatives can be tailored to emit light across the visible spectrum. For instance, derivatives of acridone have been successfully used as host materials for green and yellow phosphorescent OLEDs (PhOLEDs) and as emitters in devices exhibiting thermally activated delayed fluorescence (TADF). researchgate.netrsc.org The 4-bromophenyl substituent on the acridone nitrogen allows for further chemical modification, enabling the synthesis of more complex molecules for use as hole transport layer or light-emitting layer materials in organic electroluminescent devices. google.com

The acridone unit is inherently an electron-accepting (acceptor) moiety due to the electron-withdrawing nature of its carbonyl group. This makes it an excellent building block for creating molecules with a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architecture. In these designs, electron-donating groups are attached to the acridone acceptor core. This strategy is critical for developing TADF materials, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies.

Examples from research include:

Attaching phenoxazine (B87303) (an electron donor) to the 3 and 6 positions of a 10-phenylacridone acceptor core to create a D-A-D molecule. rsc.org

Linking a carbazole (B46965) unit (donor) to the nitrogen atom of the acridone core via a phenyl group. researchgate.net

These architectures facilitate intramolecular charge transfer, which is essential for the TADF mechanism and for tuning the emission color and efficiency of the resulting OLEDs.

A critical measure of an OLED material's utility is the efficiency and stability of the devices it produces. Acridone-based materials have demonstrated exceptional performance in this regard. They exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, a crucial property for device longevity. mdpi.com OLEDs incorporating acridone derivatives have achieved high efficiencies and, notably, have shown a reduction in the efficiency roll-off at high brightness levels. researchgate.net

Research has yielded devices with impressive performance metrics, showcasing the potential of the acridone framework. For example, a yellow OLED using a 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one emitter achieved a maximum external quantum efficiency (EQE) of 30.6% and a power efficiency of 109.9 lm/W. rsc.org Another study on acridone-based host materials for green PhOLEDs reported a maximum power efficiency of 89.8 lm/W and an EQE of 25.2%. researchgate.net

Table 1: Performance of OLEDs Incorporating Acridone Derivatives

Device Type / Emitter-Host SystemMax. External Quantum Efficiency (EQE)Max. Power Efficiency (PE)Turn-on VoltageReference
Yellow TADF OLED30.6%109.9 lm/W2.2 V rsc.org
Green Phosphorescent OLED25.2%89.8 lm/WNot Specified researchgate.net

Light-outcoupling efficiency, which is the fraction of light generated within the device that successfully escapes into the viewing direction, is heavily influenced by the orientation of the emitter molecules in the thin film. The rigid and structurally defined nature of the acridone core plays a key role here. The sp2-hybridization of the nitrogen atom in the acridone ring can lead to a quasi-equatorial conformation. rsc.org This inherent structural rigidity, often combined with a twisted molecular geometry achieved by adding bulky side groups, helps to suppress intermolecular aggregation. researchgate.netrsc.org By preventing tight molecular packing and quenching, this structural control contributes to maintaining high photoluminescence quantum yields in the solid state and can influence the molecular orientation within the emissive layer, thereby impacting light-outcoupling.

Fluorescent Probes and Imaging Agents

The inherent fluorescence of the acridone skeleton makes it an attractive scaffold for the development of fluorescent probes for biological applications. These probes can be designed to detect specific ions or molecules within living cells.

Researchers have successfully synthesized acridone-based fluorescent probes for imaging in living cells. These probes typically operate by having their fluorescence "turned on" or "turned off" upon binding to a specific analyte. The design often involves modifying the acridone fluorophore with a receptor unit that selectively interacts with the target.

Key research findings include:

A fluorescent probe based on the 9(10H)-acridone moiety was designed for sensing nitric oxide (NO). nih.gov The probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone, reacts with NO to form a triazole derivative, resulting in a fivefold increase in fluorescence intensity. This probe was successfully used to sense NO in living Jurkat cells. nih.gov

A coumarin-acridone hybrid compound was developed as a highly selective and sensitive fluorescent probe for detecting ferric ions (Fe³⁺). mdpi.com This probe was applied to detect intracellular iron changes in HeLa cells and was also used for imaging in zebrafish, demonstrating low cytotoxicity and good cell membrane permeability. mdpi.com

These studies highlight the versatility of the acridone structure as a platform for creating sophisticated tools for live-cell imaging and understanding complex biological processes. nih.govsigmaaldrich.com

Environment-Dependent Fluorescence and Sensing (e.g., solvent polarity)

The fluorescence properties of acridone and its derivatives are highly sensitive to the local environment, a phenomenon known as solvatochromism. While specific data for this compound is not extensively detailed in the literature, the behavior of the parent acridone molecule provides a strong model for its expected properties. The polarity of the solvent can significantly influence the position of the emission maxima and the fluorescence quantum yield. researchgate.netresearchgate.net

Generally, for acridone-based compounds, an increase in solvent polarity leads to a red shift (a shift to longer wavelengths) in the fluorescence emission spectrum. researchgate.net This is indicative of a larger dipole moment in the excited state compared to the ground state. The photophysical properties of the parent compound, acridone, have been studied in various solvents, demonstrating this solvent-dependent behavior. researchgate.net For instance, the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is known to be affected by the solvent environment, with different values observed in solvents like THF, DMSO, and DMF. researchgate.net

The following table summarizes the photophysical properties of the parent acridone molecule in different solvents, illustrating the influence of the solvent environment.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)
Tetrahydrofuran (THF)3994138410.85
Dimethyl Sulfoxide (DMSO)39842214590.73
N,N-Dimethylformamide (DMF)39641914350.78
Acetone39041314210.61
Data based on the parent compound Acridone and is representative. researchgate.net

Photocatalysis and Redox Chemistry

The acridine (B1665455) core is a well-established photoredox-active moiety. rsc.orgrsc.org Acridinium (B8443388) salts, which are closely related to acridone derivatives, are particularly noted for their exceptional photophysical properties and are used as potent photocatalysts in a wide array of chemical transformations. rsc.orgsemanticscholar.org These organic dyes can efficiently absorb visible light to reach an excited state with strong oxidizing or reducing power. princeton.eduyoutube.com

Application as Visible-Light Photocatalysts

This compound, belonging to the acridine family, functions as a visible-light photocatalyst. Upon absorption of light, these molecules are promoted to an electronically excited state, which can then engage in single-electron transfer (SET) processes with organic substrates. princeton.edu This ability to initiate redox reactions using low-energy visible light makes them a more sustainable alternative to traditional transition-metal photocatalysts like those based on iridium and ruthenium. semanticscholar.orgacs.org The functionalization of the acridine core, such as the N-aryl group in this compound, allows for the fine-tuning of its photophysical and electrochemical properties. rsc.org

Mechanisms of Photoinduced Electron Transfer and Redox Reactions

The photocatalytic cycle of an acridine-based catalyst begins with the absorption of a photon, which elevates the molecule to an excited state (e.g., Acridone*). youtube.com This excited state is both a stronger oxidizing agent and a stronger reducing agent than the ground-state molecule. youtube.com

The mechanism proceeds via one of two pathways:

Oxidative Quenching Cycle: The excited photocatalyst accepts an electron from a substrate molecule, resulting in a radical cation of the substrate and the radical anion of the photocatalyst. The photocatalyst is then regenerated in a subsequent step.

Reductive Quenching Cycle: The excited photocatalyst donates an electron to a substrate, forming a substrate radical anion and the photocatalyst radical cation. The ground-state catalyst is regenerated by accepting an electron in a later step. ucla.edu

This process of light-induced electron transfer generates highly reactive radical ion intermediates that can then undergo a variety of chemical transformations. wikipedia.orgnih.gov The efficiency of these reactions is dependent on factors like the redox potentials of the catalyst and substrates and the lifetime of the catalyst's excited state. youtube.com

Catalytic Activity in Organic Transformations (e.g., dehalogenation, coupling reactions)

The photocatalytic power of acridine derivatives has been harnessed for various challenging organic transformations.

Dehalogenation: Acridine-based photocatalysts have demonstrated the ability to act as potent photoreductants, capable of the reductive dehalogenation of aryl halides. ucla.eduresearchgate.net In these reactions, the photo-excited acridine catalyst can transfer an electron to an aryl halide (Ar-X), leading to the cleavage of the carbon-halogen bond and the formation of an aryl radical (Ar•). This reactive intermediate can then be trapped by a hydrogen atom source to yield the dehalogenated product.

Coupling Reactions: Acridine-based ligands have been employed in palladium-catalyzed cross-coupling reactions, where visible light irradiation facilitates the key reductive elimination step. researchgate.netacs.org For example, phosphinoacridine ligands have been used in the Pd-catalyzed cross-coupling of aryl halides with carboxylic acids. acs.org In this system, photo-irradiation of the palladium complex is believed to induce a metal-to-ligand charge transfer (MLCT), which promotes the formation of the C-O bond and the final product. acs.orgscilit.com This dual use of a single transition-metal complex for both light absorption and catalysis represents a highly efficient synthetic strategy. semanticscholar.org

The table below summarizes representative organic transformations catalyzed by acridine-based systems.

Reaction TypeCatalyst SystemSubstratesKey Feature
Reductive DehalogenationAcridinium salt photocatalystAryl Chlorides, Aryl BromidesGeneration of a "super" photoreductant via a two-photon process. researchgate.net
C-O Cross-CouplingPhosphinoacridine-Palladium ComplexAryl Halides, Carboxylic AcidsPhotoinduced reductive elimination from the Pd(II) center. acs.org
C-N Cross-CouplingAcridine-functionalized COFs with NickelAryl Bromides, AminesMetallaphotocatalysis under blue or green light.

Sensor Materials

The inherent fluorescence of the acridone scaffold makes it an excellent platform for the development of chemosensors. clockss.org Changes in the fluorescence signal—such as intensity (quenching or enhancement) or emission wavelength—upon interaction with a specific analyte allow for its detection.

Detection of Anions and Other Chemical Species

Acridone derivatives can be functionalized with specific receptor units to create highly selective and sensitive fluorescent sensors for anions and other chemical species. clockss.orgnih.gov The sensing mechanism often relies on the interaction between the analyte and the receptor, which perturbs the photophysical properties of the acridone fluorophore. nih.gov

For anion detection, receptor groups capable of hydrogen bonding, such as urea, thiourea, or amide moieties, are often incorporated into the acridone structure. nih.govrsc.org When an anion like fluoride (B91410) or acetate (B1210297) binds to these hydrogen-bond donor groups, it can trigger a response through several mechanisms:

Photoinduced Electron Transfer (PET): The binding event can modulate a PET process between the receptor and the fluorophore, leading to a change in fluorescence. nih.gov

Deprotonation: Highly basic anions can deprotonate an N-H group on the receptor or the acridone itself, causing a distinct change in the absorption and emission spectra. researchgate.net

These interactions allow for the selective detection of specific anions in solution, highlighting the utility of acridone-based compounds in analytical chemistry. rsc.org

Design Principles for Selective Sensing

The fundamental approach to designing selective sensors based on this compound revolves around the "fluorophore-spacer-receptor" model. In this model, the highly fluorescent acridone moiety serves as the signaling unit (fluorophore). Its fluorescence is modulated by the interaction of a target analyte with a recognition unit (receptor) that is chemically linked to the acridone core, often through a spacer. The 10-(4-bromophenyl) group is a critical component in this design, offering both electronic modulation of the acridone fluorophore and a convenient attachment point for the receptor moiety.

A primary mechanism governing the function of these sensors is Photoinduced Electron Transfer (PET). In the absence of the target analyte, a PET process can occur between the receptor and the excited acridone core, quenching its fluorescence and rendering the sensor in an "off" state. Upon binding of the analyte to the receptor, the electronic properties of the receptor are altered, inhibiting the PET process. This inhibition restores the fluorescence of the acridone, resulting in a "turn-on" signal that is directly proportional to the concentration of the analyte.

The selectivity of the sensor is intrinsically linked to the design of the receptor unit. By carefully choosing or synthesizing a receptor that exhibits a high affinity and specific binding for a particular analyte, a highly selective sensor can be developed. For instance, the incorporation of crown ethers can lead to sensors selective for specific metal cations, while the introduction of moieties with specific hydrogen bonding capabilities can target anions or neutral molecules.

The 10-(4-bromophenyl) group plays a multifaceted role in these design principles. The electron-withdrawing nature of the bromine atom can influence the energy levels of the acridone's frontier molecular orbitals, thereby tuning its photophysical properties such as absorption and emission wavelengths, as well as its quantum yield. This allows for the fine-tuning of the sensor's optical response.

Crucially, the bromine atom on the N-phenyl ring serves as a versatile synthetic handle for the introduction of the receptor moiety. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, Heck coupling, or Sonogashira coupling, are powerful tools that enable the formation of a carbon-carbon or carbon-heteroatom bond at the position of the bromine atom. This allows for the covalent attachment of a wide variety of receptor units, making this compound a valuable and readily functionalizable building block for the creation of new and highly selective chemosensors.

The following table summarizes the key design principles and the role of the this compound components:

Design PrincipleRole of Acridone CoreRole of 10-(4-Bromophenyl) GroupExample of Application
Fluorophore-Spacer-Receptor Model Serves as the fluorescent signaling unit (fluorophore).Provides a stable platform and an attachment point for the receptor via the bromo-substituent.A sensor for metal ions where a specific ionophore is attached to the phenyl ring.
Photoinduced Electron Transfer (PET) Modulation Its fluorescence is quenched or enhanced depending on the PET process.The electronic effect of the bromophenyl group can influence the efficiency of the PET process.A "turn-on" fluorescent sensor where analyte binding to the receptor stops the quenching of the acridone fluorescence.
Receptor-Specific Binding The fluorescence signal reports the binding event.The bromo-substituent is the key site for the chemical attachment of a selective receptor.A sensor for a specific anion where a receptor with complementary hydrogen bonding sites is introduced.
Synthetic Accessibility and Functionalization Provides a robust and photophysically active core.The bromine atom allows for facile functionalization using well-established cross-coupling reactions (e.g., Suzuki, Heck).Synthesis of a library of sensors with different receptors to screen for selectivity towards various analytes.

In essence, the design of selective sensors based on this compound is a molecular engineering exercise. It combines the excellent photophysical properties of the acridone core with the synthetic versatility of the bromophenyl group to create sophisticated sensory molecules capable of detecting specific chemical species with high sensitivity and selectivity.

Structure Property and Structure Activity Relationship Spr/sar Elucidations of 10 4 Bromophenyl 9 10h Acridone

Influence of N-Substitution on Electronic Properties

The introduction of a substituent at the N-10 position of the acridone (B373769) core is a common strategy to modulate its electronic characteristics. The nature of this substituent can alter the electron distribution across the entire molecule, affecting properties from light absorption and emission to the energy of its frontier molecular orbitals.

The photophysical properties of acridone derivatives are highly dependent on the substituent at the N-10 position. The acridone core itself is a fluorescent entity, and its emission characteristics can be fine-tuned. The 4-bromophenyl group attached to the nitrogen atom influences the intramolecular charge transfer (ICT) character of the molecule.

Research on various N-substituted acridones shows that the properties are substituent-dependent. researchgate.net For instance, attaching electron-donating groups to the N-phenyl ring can enhance ICT, leading to changes in emission wavelengths and quantum yields. rsc.org Conversely, the 4-bromophenyl group is considered to have an electron-withdrawing inductive effect due to the electronegativity of the bromine atom, alongside potential involvement in π-system conjugation.

The presence of the bromine atom, a heavy atom, can also influence the rates of intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). This can potentially decrease the fluorescence quantum yield by promoting non-radiative decay pathways or phosphorescence. In the context of materials science, particularly for applications in organic light-emitting diodes (OLEDs), such modifications are critical. For example, molecules designed to have a small energy gap between their singlet and triplet states can exhibit thermally activated delayed fluorescence (TADF), which enhances device efficiency. scut.edu.cnrsc.org While specific quantum yield and emission energy data for 10-(4-bromophenyl)-9(10H)-acridone are not extensively reported in the provided context, the principles governing related compounds suggest that the 4-bromophenyl group would modulate these properties significantly compared to an unsubstituted N-phenylacridone.

Table 1: Illustrative Photophysical Properties of Substituted Acridone Derivatives This table presents data for representative acridone derivatives to illustrate substituent effects, as specific data for this compound is not available in the search results.

Compound/Substituent Emission Peak (nm) Fluorescence Quantum Yield (Φf) Solvent
Quinine Sulfate (Standard) - 0.52 1 N H₂SO₄
9,10-Diphenylanthracene (Standard) - 0.97 Cyclohexane
Pyridine-substituted acridone TADF emitters 482-492 0.78–0.94 (in doped film) Doped Film

Data sourced from references scut.edu.cnrsc.orgbjraylight.comrsc.org

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic absorption and emission properties of a molecule. The nature of the substituent at the N-10 position of the acridone ring plays a significant role in tuning this HOMO-LUMO gap.

Theoretical and experimental studies on N-substituted acridones demonstrate that the HOMO and LUMO are often spatially separated. rsc.org Typically, the LUMO is located on the electron-accepting acridone moiety. rsc.orgrsc.org The HOMO's location, however, is highly dependent on the N-substituent. rsc.org

Electron-donating groups (like methoxy (B1213986) or amine) on the N-phenyl ring tend to raise the energy of the HOMO, localizing it more on the substituent. This generally leads to a smaller HOMO-LUMO gap, resulting in a red-shift (shift to longer wavelengths) in the absorption and emission spectra. researchgate.netrsc.org

Studies on related systems show that substituent effects can be systematically used to control the HOMO-LUMO energy gap. nih.gov For acridone derivatives, this tuning is essential for applications ranging from biological probes to electronic materials. rsc.org

Table 2: Representative Frontier Orbital Energies for N-Substituted Acridones This table shows calculated energy levels for different acridone derivatives to illustrate how substituents influence the HOMO-LUMO gap. Data for the specific 4-bromophenyl derivative is not available.

Acridone Derivative Substituent HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
N-methoxyphenyl -5.81 -1.78 to -1.86 ~4.0
N-triphenylamine -5.36 -1.78 to -1.86 ~3.5

Data conceptualized from findings in reference rsc.org

Conformational Flexibility and Biological Activity

The biological activity of many acridine (B1665455) and acridone derivatives is attributed to their ability to intercalate into the DNA double helix. nih.govnih.gov This process involves the insertion of the planar aromatic ring system between the base pairs of DNA. nih.govfarmaciajournal.com The planarity of the acridone scaffold is a key structural requirement for effective intercalation. nih.gov

Table 3: DNA Binding Constants for Various Acridine Derivatives This table provides examples of DNA binding affinities for different acridine compounds to illustrate the concept of DNA interaction. Specific data for this compound is not available.

Compound Binding Constant (K_b) (M⁻¹) Target
Acridine-DNA complex 3b (-F) 3.18 x 10³ ctDNA
Acridine-thiourea derivative 3f 1.0 x 10⁶ ctDNA

Data sourced from references nih.govresearchgate.netnih.gov

Structure-Activity Relationship for Biological Targets

SAR studies aim to correlate specific structural features of a molecule with its biological activity. For 10-substituted acridones, the nature of the substituent at the N-10 position is a key determinant of both the potency and selectivity of its biological action. nih.govnih.gov

Research on various 10-substituted acridones has revealed several SAR trends:

Anticancer Activity: The ability of the acridone core to intercalate DNA is a primary mechanism for its anticancer effects. nih.govnih.gov The substituent at the N-10 position can modulate this activity and also direct the molecule towards other targets. For example, specific N-10 substituted acridone-2-carboxamide derivatives have been developed as inhibitors of the AKT kinase, a key protein in cancer cell survival pathways. nih.gov In one study, compound 8f , an N-10 substituted acridone, showed potent activity against breast cancer cell lines with an IC₅₀ value of 4.72 µM. nih.gov

Topoisomerase Inhibition: Acridones are known inhibitors of topoisomerase I and II, enzymes that are essential for DNA replication. nih.govresearchgate.net The planar acridone ring intercalates, while side chains or substituents interact with the enzyme, stabilizing the DNA-enzyme complex and leading to cell death. The spatial topology of substituents has been shown to be critical for this activity. researchgate.net

Other Activities: N-substitution has been used to develop acridone derivatives with a range of other biological activities, including antipsoriatic agents that inhibit keratinocyte hyperproliferation. nih.gov In this context, benzyl (B1604629) substitution at the N-10 position resulted in activity in the low micromolar range. nih.gov

The 4-bromophenyl group in this compound provides a specific combination of steric bulk, electronic properties, and potential for halogen bonding. These features would influence its binding affinity and selectivity for various biological targets, making it a distinct entity within the broader class of 10-substituted acridones.

Table 4: Summary of Structure-Activity Relationship Findings for 10-Substituted Acridones

Biological Target Key Structural Features for Activity Example Finding
AKT Kinase N-10 substitution on acridone-2-carboxamide scaffold. Compound 8f showed an IC₅₀ of 4.72 µM against MCF-7 cells.
Keratinocyte Proliferation N-substitution on the acridone scaffold. Benzyl substitution at the N-10 position yielded low micromolar inhibitory activity.
Topoisomerase II Planar acridone core for intercalation; specific orientation and topology of substituents. The spatial arrangement of substituents was found to make a greater contribution to bioactivity than other factors.

| DNA Binding | Planar aromatic system for intercalation; side chains for groove binding. | Acridine derivatives can act as DNA-binding agents, inducing apoptosis in cancer cells. |

Data sourced from references nih.govresearchgate.netnih.govnih.gov

Identification of Key Pharmacophores for Antiviral Activity

While direct antiviral studies on this compound are not extensively documented in publicly available literature, the broader class of acridone derivatives has demonstrated a wide spectrum of antiviral activities against both DNA and RNA viruses. conicet.gov.ar The antiviral mechanism of acridones is often attributed to their ability to intercalate into viral nucleic acids or inhibit viral enzymes. conicet.gov.ar

The key pharmacophoric features of acridone derivatives for antiviral activity generally include:

The Planar Acridone Ring System: The planarity of the tricyclic acridone core is crucial for intercalation between the base pairs of viral DNA or RNA, leading to the inhibition of replication and transcription processes. ptfarm.pl

Substituents on the Acridone Core: The type and position of substituents on the acridone ring can modulate the strength of nucleic acid binding and influence interactions with viral or cellular proteins. For instance, the presence of hydroxyl or amino groups can enhance these interactions.

The N10-Substituent: The substituent at the 10-position (the nitrogen atom of the acridine ring) can impact the molecule's solubility, cell permeability, and steric interactions with biological targets. In the case of this compound, the 4-bromophenyl group introduces a bulky, hydrophobic, and electron-withdrawing moiety which can influence its biological activity profile.

Table 1: General Antiviral Activity of Acridone Derivatives

Acridone Derivative ClassGeneral Antiviral ActivityPotential Mechanism of Action
Simple AcridonesModerate activity against various viruses.Nucleic acid intercalation.
N-Substituted AcridonesActivity and selectivity can be enhanced.Altered cell permeability and target interaction.
AminoacridonesPotent antiviral effects.Enhanced nucleic acid binding and potential enzyme inhibition.

Structural Features Dictating Enzymatic Inhibition Efficacy

Acridone derivatives are known to inhibit various enzymes, a key mechanism for their therapeutic effects. While specific enzymatic inhibition studies for this compound are limited, the structural features of the acridone scaffold suggest potential inhibitory activities.

Topoisomerase Inhibition: The planar aromatic system of the acridone core is a classic feature of topoisomerase inhibitors. By intercalating into DNA, these compounds can stabilize the DNA-topoisomerase complex, leading to DNA strand breaks and apoptosis in cancer cells. The nature of the substituent at the N10 position can influence the potency and selectivity of this inhibition.

Kinase Inhibition: Certain acridone derivatives have been identified as inhibitors of protein kinases, such as AKT kinase. nih.gov The N10-substituent is considered an essential structural requirement for potent AKT inhibition. The 4-bromophenyl group in this compound could play a role in binding to the kinase active site.

Table 2: Enzymatic Inhibition by Acridone Derivatives

Enzyme TargetKey Structural Features of Acridone InhibitorsExample of Acridone Inhibitor Class
Topoisomerase IIPlanar tricyclic ring for DNA intercalation.Amsacrine (B1665488) and its analogues.
AKT KinaseN10-substituent, often an alkyl or aryl group.N10-substituted acridone derivatives. nih.gov

This table provides examples from the broader class of acridone derivatives, as specific data for this compound is not specified in the searched literature.

Correlation of Molecular Features with Herbicidal Potential

The herbicidal potential of acridone derivatives has been explored, with some acridone alkaloids showing activity by interfering with the photosynthetic pathway of plants. While no specific studies on the herbicidal activity of this compound were found, general structure-activity relationships for herbicidal acridones can be considered.

The key molecular features for herbicidal activity in acridones often involve:

Photosystem Inhibition: The ability to interact with components of the photosynthetic electron transport chain.

Structural Similarity to Natural Herbicides: Some synthetic herbicides mimic the structure of natural compounds that have phytotoxic effects.

The introduction of a halogen atom, such as bromine on the N-phenyl ring of this compound, is a common strategy in the design of agrochemicals and could potentially confer herbicidal properties. However, without experimental data, this remains speculative.

Structure-Property Relationship for Material Applications

The unique photophysical properties of the acridone core make it an attractive scaffold for the development of advanced materials, particularly in the field of optoelectronics.

Design Principles for High-Efficiency Electroluminophores (e.g., donor-acceptor linking patterns)

Acridone derivatives are promising candidates for use as electroluminophores in organic light-emitting diodes (OLEDs). The 9(10H)-acridone moiety can act as an electron-accepting unit in a donor-acceptor (D-A) molecular architecture, which is a common design principle for high-efficiency electroluminescent materials.

In the case of this compound, the acridone core acts as the acceptor, while the 4-bromophenyl group primarily influences the molecular packing and solubility, and to a lesser extent, the electronic properties. To create a more efficient D-A electroluminophore, strong electron-donating groups would typically be attached to the acridone core at other positions.

The design principles for acridone-based electroluminophores include:

Donor-Acceptor Architecture: Combining the electron-accepting acridone core with electron-donating substituents to facilitate intramolecular charge transfer (ICT), which is often associated with efficient emission.

Tuning Emission Color: The emission color can be tuned by modifying the strength of the donor and acceptor moieties and their linking pattern.

Thermally Activated Delayed Fluorescence (TADF): By carefully designing the energy levels of the singlet and triplet excited states, acridone derivatives can exhibit TADF, a mechanism that allows for harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.

While this compound itself may not be a highly efficient emitter, it serves as a valuable building block for more complex D-A type electroluminophores.

Relationship between Molecular Structure and Photoreactivity

The photoreactivity of acridone derivatives is closely linked to their molecular structure. The planar and aromatic nature of the acridone ring system allows for efficient absorption of UV-Vis light, leading to the formation of excited states that can undergo various photochemical reactions.

The key relationships between the structure of acridones and their photoreactivity are:

Nature of Excited States: The energy and character of the lowest singlet (S1) and triplet (T1) excited states determine the photochemical pathways. These are influenced by substituents on the acridone core and at the N10 position.

Intersystem Crossing (ISC): The efficiency of ISC from the singlet to the triplet state is a crucial parameter for applications such as photodynamic therapy and photocatalysis. The presence of a heavy atom like bromine in this compound could potentially enhance the ISC rate due to the heavy-atom effect.

Photochemical Stability: The stability of the molecule upon exposure to light is critical for material applications. The substitution pattern can significantly affect the photostability of the acridone derivative.

The 4-bromophenyl group in this compound can influence the photoreactivity by modifying the electronic distribution in the excited state and by potentially participating in photochemical reactions, such as carbon-bromine bond cleavage under certain conditions.

Future Research Directions and Translational Perspectives for 10 4 Bromophenyl 9 10h Acridone

Advanced Synthetic Methodologies

Future synthetic research will likely focus on refining the production of 10-(4-Bromophenyl)-9(10H)-acridone and its derivatives, emphasizing stereochemical control and industrial-scale feasibility.

The synthesis of specific, single-enantiomer compounds is a cornerstone of modern drug discovery and materials science. While this compound itself is achiral, the introduction of substituents on the acridone (B373769) or phenyl rings can create chiral centers or axial chirality (atropisomerism). Future work could focus on asymmetric synthesis to produce enantioenriched acridone derivatives.

Strategies for achieving this include the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the synthesis to direct the stereochemical outcome of a key reaction. ethz.ch Another advanced approach is the use of transition-metal catalysts paired with chiral ligands, for instance, in asymmetric Suzuki-Miyaura or Ullmann-type coupling reactions, to create axially chiral biaryl systems. nih.govorganic-chemistry.org Developing such methods would allow for the synthesis of specific stereoisomers of this compound derivatives, enabling detailed investigation into how chirality affects their biological interactions and material properties.

Traditional batch synthesis methods for acridones, often relying on high-temperature Ullmann condensations, can be difficult to control and scale up. wikipedia.org Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a promising alternative for the synthesis of heterocyclic compounds. nih.govethernet.edu.etnih.gov This technology provides superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents, and often improves product yield and purity. sci-hub.seazolifesciences.com

A key step in synthesizing the target compound is the copper-catalyzed N-arylation (an Ullmann-type reaction) between an anthranilic acid derivative and a bromobenzene (B47551) derivative. This reaction is well-suited for adaptation to a continuous flow process, potentially using a heated copper tube that can also act as the catalyst. mit.edu Migrating the synthesis of this compound to a continuous flow system could enable safer, more efficient, and scalable production, which is critical for its potential commercial applications in pharmaceuticals or electronic materials. researchgate.netchim.itnih.gov

Table 1: Comparison of Synthetic Methodologies for Acridone Production

ParameterTraditional Batch SynthesisContinuous Flow Chemistry
Process ControlDifficult to maintain uniform temperature and mixing, especially at large scales.Precise control over temperature, pressure, and residence time. chim.it
ScalabilityScaling up can be challenging, often requiring significant process redevelopment.More straightforward "scaling-out" by running multiple reactors in parallel or for longer durations. chim.it
SafetyLarge volumes of hazardous reagents and high-temperature reactions pose significant risks.Small reaction volumes at any given time minimize risk, especially for exothermic or explosive reactions. sci-hub.seazolifesciences.com
Efficiency & YieldCan be affected by side reactions and impurities, leading to lower yields.Improved mixing and heat transfer often lead to higher yields and purer products. ethernet.edu.et
ReproducibilityCan vary between batches due to inconsistencies in conditions.High reproducibility due to automated and precise control. osti.gov

Deeper Mechanistic Understanding

To fully harness the potential of this compound in a biological context, a more profound understanding of its molecular interactions is necessary. Advanced biophysical and imaging techniques offer a path toward this goal.

The planar structure of the acridone ring allows it to function as a DNA intercalator, inserting itself between the base pairs of the double helix. ucl.ac.uk While bulk assays can confirm this interaction, single-molecule techniques can provide unprecedented detail about the dynamics and consequences of this binding. doi.org

Future research could employ methods like magnetic or optical tweezers to stretch a single DNA molecule while introducing this compound. oup.com By monitoring changes in DNA extension and conformation in real-time, researchers can precisely measure binding kinetics and the structural changes induced by intercalation. Furthermore, single-molecule fluorescence techniques, such as Förster Resonance Energy Transfer (FRET), can be used to study the saturation of DNA with the compound and observe the formation of molecular aggregates. nih.gov These studies would provide critical data on how the compound interacts with its biological targets at the most fundamental level. nih.gov

Acridone derivatives are often fluorescent, a property that makes them highly suitable for use as probes in advanced cell imaging. mdpi.comnih.govrsc.org By leveraging the intrinsic fluorescence of this compound or by synthesizing tagged analogues, its journey through a living cell can be visualized.

Techniques like confocal fluorescence microscopy and super-resolution microscopy (e.g., STED or PALM/STORM) can be used to determine the compound's subcellular localization with high precision. nih.govtue.nl This would reveal whether it accumulates in the nucleus, mitochondria, or other organelles, offering clues to its mechanism of action. nih.gov Fluorescent probes based on the acridone scaffold have already been developed to monitor changes in the cellular microenvironment, such as polarity. rsc.org Applying these advanced imaging methods could help elucidate the specific biological pathways affected by this compound, a crucial step in translating it into a therapeutic or diagnostic tool. nih.govacs.org

Table 2: Potential Applications of Advanced Imaging Techniques

Imaging TechniquePotential Application for this compoundInformation Gained
Confocal MicroscopyDetermine the subcellular localization of the compound in living cells.Identifies target organelles (e.g., nucleus, mitochondria), providing clues to the mechanism of action. nih.gov
Super-Resolution Microscopy (STED, STORM)Visualize interactions with specific macromolecular structures, such as DNA replication foci or protein complexes, at nanoscale resolution. nih.govtue.nlProvides highly detailed spatial information on molecular targets and interactions within the cell.
Fluorescence Lifetime Imaging (FLIM)Map changes in the compound's local environment (e.g., binding to a protein or DNA) by measuring its fluorescence lifetime. nih.govDifferentiates between bound and unbound states of the compound, revealing sites of interaction.
Two-Photon MicroscopyDeep-tissue imaging in vivo to track the compound's distribution and effects in a living organism. nih.govEnables studies in more complex biological systems beyond cell culture.

Novel Material Applications

The optoelectronic properties of the acridone core make it a highly attractive candidate for use in next-generation organic materials. The this compound structure, with its electron-accepting acridone unit and electron-donating/modulating phenyl group, is well-suited for applications in organic electronics.

Research has shown that acridone derivatives can function as highly effective hole-transport materials (HTMs) and host materials in Organic Light-Emitting Diodes (OLEDs). bohrium.comnih.govmdpi.comacs.orgresearchgate.net Their rigid structure and high thermal stability are advantageous for device longevity. Moreover, the donor-acceptor nature of these molecules makes them prime candidates for Thermally Activated Delayed Fluorescence (TADF) emitters. rsc.orgresearchgate.netrsc.orgresearchgate.netacs.org TADF materials can harvest both singlet and triplet excitons to produce light, leading to OLED devices with exceptionally high internal quantum efficiencies.

Future research should focus on characterizing the photophysical properties of this compound and evaluating its performance as a component in OLEDs. The bromine atom also provides a convenient synthetic handle for further functionalization via cross-coupling reactions, allowing for the systematic tuning of its electronic properties to optimize it for specific applications, such as green or blue TADF emitters or as a stable host for phosphorescent dopants.

Integration into Next-Generation Organic Electronic Devices

The acridone framework is a well-regarded component in the field of organic electronics, and this compound is specifically categorized as a small molecule semiconductor building block. tcichemicals.com Its future integration into next-generation organic electronic devices, especially Organic Light-Emitting Diodes (OLEDs), is a significant area of research. Acridone derivatives are prized for their high fluorescence quantum yields and thermal stability. nih.gov

Future research will likely focus on utilizing this compound as a host material or as a core structure for developing advanced emitters. Acridone-based materials have shown exceptional performance in phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. nih.govrsc.org For instance, a novel TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), demonstrated a high fluorescence quantum yield of 94.9% and an external quantum efficiency of 30.6% in a yellow OLED. rsc.org The design principle involves attaching electron-donating groups to the acridone acceptor core to achieve a small energy gap between the singlet and triplet excited states, facilitating efficient TADF. rsc.org

The 4-bromophenyl group on the acridone nitrogen can be leveraged for further synthetic modifications, allowing for the fine-tuning of electronic properties or the attachment of other functional moieties to optimize device performance. Research into acridine-based hole-transporting materials has also yielded excellent device efficiencies, suggesting another potential application pathway for derivatives of this compound. nih.gov

Performance of Acridone-Based Materials in OLEDs

Illustrative examples of device performance for materials incorporating the acridone scaffold, highlighting their potential in next-generation displays and lighting.

CompoundRole in OLEDKey Performance MetricsReference
TPA-2ACRHole-Transporting MaterialEQE: 21.59%, Power Efficiency: 29.28 lm/W nih.gov
PhCAR-2ACRHost MaterialDemonstrated good device characteristics in yellow PhOLEDs. nih.gov
3,6-DPXZ-ADTADF EmitterEQE: 30.6%, Power Efficiency: 109.9 lm W−1, Fluorescence Quantum Yield: 94.9% rsc.org

Development of Smart Materials Responsive to External Stimuli

"Smart materials" that respond to external triggers like light, pH, or temperature represent a frontier in materials science. nih.govresearchgate.net The acridone scaffold, with its robust photophysical properties, is an excellent candidate for incorporation into such systems. Future research could focus on integrating this compound into polymers or supramolecular assemblies to create materials whose optical or physical properties can be controlled on demand. researchgate.net

For example, pH-responsive materials are being designed for targeted drug delivery. nih.gov Polymers incorporating the acridone unit could be engineered to change their fluorescence characteristics or conformation in response to the acidic microenvironments of tumors or specific cellular compartments like endosomes. nih.govfrontiersin.org Light-responsive materials are also of great interest; the inherent photoactivity of the acridone core could be harnessed to trigger conformational changes or the release of an encapsulated agent upon irradiation with a specific wavelength of light. researchgate.net The development of such systems relies on the non-covalent interactions that allow for dynamic and reversible changes in the material's structure. researchgate.net

Exploration of Multimodal Functionalities

The structure of this compound is conducive to the development of sophisticated molecules that can perform multiple roles, a concept known as multimodal functionality.

Design of Theranostic Agents (excluding clinical trials)

Theranostics, the integration of therapeutic and diagnostic capabilities into a single agent, is a major goal in personalized medicine. Acridone derivatives are well-suited for this purpose due to their established biological activities and inherent fluorescence. nih.gov The planar acridone ring system is known to intercalate into DNA, a mechanism that forms the basis of the anticancer activity of many of its derivatives. nih.govnih.gov This therapeutic action can be combined with the compound's natural fluorescence for imaging and diagnosis.

Future research could focus on modifying this compound to enhance its targeting of cancer cells. The 4-bromophenyl group serves as a convenient chemical handle for attaching tumor-targeting ligands. Furthermore, the bromine atom itself could be exploited, for instance, in radio-theranostics by replacing it with a suitable radioisotope. The design of acridone-porphyrin hybrids for photodynamic therapy (PDT) showcases how the acridone scaffold can be integrated with another photoactive component to create a potent agent that is activated by light for selective tumor destruction. nih.gov

Combination with Other Bioactive Scaffolds for Synergistic Effects

To enhance efficacy and introduce new functionalities, the this compound scaffold can be combined with other bioactive molecular frameworks. This approach aims to create hybrid molecules with synergistic or novel biological activities. The acridone nucleus is considered a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets. nih.govnih.gov

Examples from the literature demonstrate the successful synthesis of acridone derivatives linked to other scaffolds like triphenylamine, carbazole (B46965), and phenoxazine (B87303) for applications in electronics. nih.govrsc.org In a therapeutic context, acridone has been linked to other DNA intercalators to create bis- and tris-acridines with enhanced DNA binding affinity. nih.gov Another promising direction is the development of hybrids that target multiple pathways in a disease. For instance, combining the acridone core with a molecule known to inhibit a specific enzyme could yield a dual-action therapeutic agent. Research on 9-phosphorylacridines has shown that these derivatives can act as butyrylcholinesterase inhibitors and also prevent β-amyloid aggregation, suggesting a multi-target approach for Alzheimer's disease. nih.gov

Theoretical Advancements

Progress in the application of this compound and its derivatives is intrinsically linked to our ability to predict and understand their behavior at a molecular level.

Development of More Accurate Computational Models for Excited States

The photophysical properties that make acridone derivatives so valuable for OLEDs and sensing applications originate from their electronic excited states. nih.gov Developing more accurate and efficient computational models for these states is a critical future research direction. Quantum chemical simulations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for this purpose. kaist.ac.krresearchgate.net

Future theoretical work will likely focus on refining these models to better predict properties like fluorescence wavelengths, quantum yields, and the rates of processes like intersystem crossing, which is crucial for TADF materials. rsc.org One study devised a quantum chemical protocol to rapidly and accurately predict the ground and excited state reduction potentials of acridinium (B8443388) catalysts by optimizing the amount of Hartree-Fock exchange in the DFT functional. kaist.ac.kr Such specialized models provide more physically sensible results with relatively small computational resources, accelerating the in-silico design of new materials. kaist.ac.kr Understanding intricate excited-state dynamics, such as coupled proton transfer and excimer formation, also requires sophisticated kinetic schemes and global analysis of spectroscopic data, an area where further computational development is needed. nih.gov

Computational Methods for Studying Acridone Excited States

A summary of theoretical approaches used to model the electronic and photophysical behavior of acridone derivatives.

MethodApplication/PurposeKey Findings/InsightsReference
DFT/TD-DFT with PCMExamine chemiluminescence and competitive dark pathways.Helps predict thermodynamic and kinetic data in different solvents. researchgate.net
Optimized DFT Protocol (B3LYP-D2)Rapidly and accurately predict ground and excited state reduction potentials.Determined that 30% Hartree-Fock exchange yields physically sensible results for acridinium catalysts. kaist.ac.kr
Kinetic Scheme with Global AnalysisResolve coupled excited-state dynamics (e.g., proton transfer, excimer formation).Identified and quantified rate constants for complex, coupled photoreactions. nih.gov
CAM-B3LYP/LANL2DZAnalyze electronic and photophysical behavior of metal complexes.Used to determine FMOs, excited state energies, and potential for intersystem crossing (ISC). rsc.org

Machine Learning Approaches for Property Prediction and Lead Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the development of acridone-based compounds, including this compound. These computational tools offer the potential to rapidly screen virtual libraries of derivatives, predict their physicochemical and biological properties, and guide the design of lead compounds with enhanced efficacy and specificity.

Quantitative Structure-Activity Relationship (QSAR) models are at the forefront of this computational revolution. nih.govyoutube.com By establishing a mathematical correlation between the chemical structure of a molecule and its biological activity, QSAR can significantly reduce the time and expense associated with traditional drug discovery pipelines. nih.govyoutube.com For acridone derivatives, which are known to possess a wide range of biological activities including anticancer and antimalarial properties, QSAR models can predict their efficacy against various targets. iajpr.comrsc.org

The process begins with the generation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These can range from simple counts of atoms and bonds to more complex 3D and 4D descriptors that account for the molecule's conformation and orientation. nih.gov Machine learning algorithms, such as deep neural networks (DNN), random forests, and support vector machines, are then trained on datasets of known acridone derivatives and their corresponding biological activities. nih.govfrontiersin.org These trained models can then be used to predict the activity of novel, untested derivatives of this compound. For instance, a DNN model has been successfully used to predict the plasma half-lives of drugs in various animal species, demonstrating the potential of these approaches in pharmacokinetic modeling. nih.gov

Beyond property prediction, in silico techniques like molecular docking are invaluable for lead design. iajpr.comnih.gov These methods simulate the interaction between a ligand (the acridone derivative) and a biological target, such as an enzyme or receptor. By predicting the binding affinity and mode of interaction, researchers can prioritize the synthesis of compounds that are most likely to be active. For example, molecular docking has been used to assess the binding of novel acridone derivatives to DNA, a key mechanism of action for many anticancer drugs. iajpr.com The insights gained from these simulations can guide the modification of the this compound scaffold to optimize its interactions with the target, leading to the design of more potent and selective lead compounds.

The combination of QSAR and molecular docking, powered by machine learning, creates a powerful workflow for the rational design of new therapeutic agents based on the this compound structure. This data-driven approach allows for the exploration of a vast chemical space in a fraction of the time and cost of traditional methods, accelerating the journey from initial concept to preclinical candidate.

Sustainable Chemistry in Acridone Research

The principles of green chemistry are increasingly being integrated into the synthesis and application of acridone derivatives. The focus is on developing environmentally benign processes that minimize waste, reduce energy consumption, and utilize renewable resources.

Minimizing Environmental Impact of Synthesis and Application

Traditional methods for synthesizing acridones often involve harsh reaction conditions, such as high temperatures and the use of strong acids like concentrated sulfuric acid or polyphosphoric acid, which can generate significant chemical waste. jocpr.comptfarm.pl Green chemistry approaches aim to replace these methods with more sustainable alternatives.

One promising strategy is the use of microwave-assisted organic synthesis. jocpr.comresearchgate.nettandfonline.com Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with higher yields. jocpr.comtandfonline.com For the synthesis of acridone derivatives, microwave irradiation has been successfully employed in the condensation of N-phenylanthranilic acids, a key step in forming the acridone core. jocpr.com The use of solid acid catalysts, which are often more environmentally friendly and easier to separate from the reaction mixture, is another key aspect of green acridone synthesis. jocpr.com

The development of one-pot, multi-component reactions is another avenue for minimizing environmental impact. nih.govrsc.org These reactions combine multiple synthetic steps into a single procedure, reducing the need for intermediate purification steps and minimizing solvent usage and waste generation. A recently developed method for synthesizing acridine (B1665455) derivatives utilizes a cobalt-on-carbon catalyst derived from rice husks in a microwave-assisted, water-based reaction, highlighting the potential for combining several green chemistry principles. rsc.org

The choice of solvent is also a critical factor. Many traditional organic solvents are volatile, flammable, and toxic. The move towards greener solvents, such as water or ionic liquids, or even solvent-free conditions, can significantly reduce the environmental footprint of acridone synthesis. tandfonline.com

Utilizing Renewable Feedstocks

The long-term sustainability of chemical manufacturing relies on the transition from petrochemical-based feedstocks to renewable resources. Biomass, which includes plant materials, agricultural waste, and algae, is a rich source of carbon that can be converted into valuable chemical precursors. mdpi.comrsc.org

While the direct synthesis of this compound from biomass is not yet established, the key building blocks for its synthesis can potentially be derived from renewable feedstocks. The synthesis of acridones typically involves the coupling of an anthranilic acid derivative with an aniline (B41778) derivative. Both of these precursors can, in principle, be produced from biomass.

For example, some aromatic amino acids, which are the biosynthetic precursors to a wide range of plant- and microorganism-derived compounds, could be engineered to produce anthranilic acid. Lignin, a complex polymer found in plant cell walls, is another potential source of aromatic compounds that could be converted into the necessary precursors for acridone synthesis.

The development of biorefineries, which integrate various biomass conversion processes to produce a range of chemicals, fuels, and materials, will be crucial for realizing the potential of renewable feedstocks. mdpi.com Research in this area is focused on developing efficient catalytic and enzymatic processes to break down biomass into its constituent components and convert them into valuable platform chemicals. These platform chemicals can then serve as the starting materials for the synthesis of a wide array of compounds, including the precursors for this compound.

The transition to a bio-based economy for chemical production is a long-term goal that requires significant research and development. However, the potential to create a more sustainable and circular economy for the production of valuable compounds like acridones makes it a critical area of future research.

Q & A

Q. What are the optimal synthetic routes for 10-(4-Bromophenyl)-9(10H)-acridone derivatives?

Methodological Answer: A phase-transfer catalysis approach using alkenyl bromides and cetyltrimethylammonium bromide (CTAB) in alkaline conditions (50% KOH) with butanone as a solvent achieves efficient N-alkylation of the acridone core. For example, refluxing 9(10H)-acridone derivatives with alkenyl bromides for 2.5 hours yields substituted acridones like 10-allyl-7-chloro-9(10H)-acridone with high purity after recrystallization . Optimization of alkyl chain length (e.g., decenyl chains) minimizes side products like cyclic byproducts with missing methylene groups .

Q. How can photophysical properties of acridone derivatives be characterized for fluorescence-based applications?

Methodological Answer: Fluorescence quenching assays using ISNAG-fluorimeters at ±90° angles are effective for studying interactions with analytes like ketotifen fumarate (KTF). The mechanism involves collisional quenching or non-fluorescent derivative formation, validated via Stern-Volmer plots . For nitric oxide (NO) sensing, 7,8-diamino-4-carboxy-10-methyl-9(10H)-acridone reacts with NO in aqueous media, yielding a triazole derivative with a 5× fluorescence increase, measurable via confocal microscopy in live Jurkat cells .

Q. What in vitro assays are suitable for initial screening of antitumor activity?

Methodological Answer: Cytotoxicity assays using CCRF-CEM leukemia cells, combined with mitochondrial transmembrane potential (ΔΨm) measurements via JC-1 staining, caspase-3 activation assays, and ROS detection (e.g., DCFH-DA probes), provide a robust initial screen. For example, 10-(3,5-dimethoxy)benzyl-9(10H)-acridone derivatives showed ΔΨm loss and cytochrome C release, confirming apoptosis induction .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for acridone derivatives be resolved?

Methodological Answer: Meta-analysis of structural modifications (e.g., substituent position, alkyl chain length) and assay conditions (e.g., cell type, ROS detection protocols) is critical. For instance, 10-propynyl-9(10H)-acridone exhibits divergent activity in [2 + 2] cycloadditions with aldehydes vs. ketones due to electronic effects, necessitating mechanistic validation via stereochemical assignments . Cross-referencing metabolomics data (e.g., GSH/GSSG ratios ) with structural analogs (e.g., 8a vs. 9(10H)-acridone ) can clarify structure-activity discrepancies.

Q. What metabolomics approaches elucidate the antitumor mechanisms of acridone derivatives?

Methodological Answer: UPLC/Q-TOF MS coupled with multivariate analysis (PCA, OPLS-DA) identifies metabolic perturbations. For 8a-treated leukemia cells, 23 metabolites linked to glutathione and glycerophospholipid metabolism were altered, including decreased PCs (cell membrane components) and increased LPCs (lipid peroxidation markers). Validation via MDA (malondialdehyde) assays confirms oxidative stress .

Q. How can computational modeling improve structure-activity relationship (SAR) studies?

Methodological Answer: Molecular docking with D1 protein (Photosystem II) and 4-hydroxyphenylpyruvate dioxygenase (HPPD) identifies key interactions: the acridone carbonyl group forms hydrogen bonds with Tyr-237 in HPPD, while chloro-substituents enhance hydrophobic contacts. DFT calculations (B3LYP/6-31G(d,p)) predict hydration effects on electronic transitions, aiding photostability optimization .

Q. What strategies address low solubility of acridone derivatives in biological assays?

Methodological Answer: Co-solvent systems (e.g., DMSO:PBS ≤0.1% v/v) or PEGylation improve solubility without compromising activity. For example, 10-methyl-9(10H)-acridone (99% purity) maintained efficacy in fluorescence assays at 10 µM in 0.05% DMSO . Micellar encapsulation using CTAB or cyclodextrins is also viable for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(4-Bromophenyl)-9(10H)-acridone
Reactant of Route 2
Reactant of Route 2
10-(4-Bromophenyl)-9(10H)-acridone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.